The Pharmacological Profile of Flufylline: A Theophylline Analog
A Technical Guide for Researchers and Drug Development Professionals Introduction Flufylline, a derivative of theophylline, belongs to the methylxanthine class of compounds. Theophylline itself has a long history of use...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Flufylline, a derivative of theophylline, belongs to the methylxanthine class of compounds. Theophylline itself has a long history of use in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are attributed to its dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. As a theophylline analog, Flufylline is presumed to share a similar pharmacological profile, though specific data on its potency and selectivity remain scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of the expected pharmacological properties of Flufylline based on the well-established profile of theophylline and related analogs, highlighting the need for further research to fully characterize this compound.
Core Pharmacological Profile
The pharmacological actions of theophylline analogs like Flufylline are primarily centered around two key molecular targets: phosphodiesterases and adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides is responsible for many of its therapeutic effects, including smooth muscle relaxation.
Expected Effects of Flufylline:
Bronchodilation: Inhibition of PDE in airway smooth muscle cells is expected to cause relaxation and widening of the airways, which is the primary mechanism for its potential use in asthma and COPD.
Anti-inflammatory Effects: By increasing cAMP in inflammatory cells, Flufylline may suppress the release of pro-inflammatory mediators.
Cardiovascular Effects: Non-selective PDE inhibition can lead to cardiac stimulation and vasodilation.
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B subtypes. This antagonism can contribute to both therapeutic and adverse effects.
Expected Effects of Flufylline:
Bronchodilation: Blockade of A1 receptors on airway smooth muscle can prevent adenosine-induced bronchoconstriction.
Central Nervous System (CNS) Stimulation: Antagonism of adenosine receptors in the brain is responsible for the stimulant effects of methylxanthines, which can lead to side effects like insomnia and nervousness.
Increased Respiratory Drive: Theophylline can stimulate the respiratory center in the medulla, an effect partially attributed to adenosine receptor blockade.
Quantitative Data (Hypothetical)
Due to the lack of specific published data for Flufylline, the following tables present a hypothetical summary of quantitative data based on known values for other theophylline analogs. These tables are for illustrative purposes to guide potential future research.
Table 2: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM) of Flufylline
PDE Isoform
Hypothetical IC₅₀ (µM)
PDE1
Data not available
PDE2
Data not available
PDE3
Data not available
PDE4
Data not available
PDE5
Data not available
Table 3: Hypothetical Pharmacokinetic Parameters of Flufylline
Parameter
Hypothetical Value
Bioavailability (Oral)
Data not available
Volume of Distribution
Data not available
Plasma Half-life
Data not available
Clearance
Data not available
Signaling Pathways
The primary signaling pathways influenced by theophylline analogs involve the modulation of cyclic nucleotide levels.
Exploratory
Flufylline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals Abstract Flufylline, with the IUPAC name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative wit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flufylline, with the IUPAC name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative with potential pharmacological applications. This technical guide provides an in-depth overview of the synthesis and chemical properties of Flufylline, intended for researchers and professionals in the field of drug development. The document details the synthetic route, including experimental protocols for the preparation of its precursors and the final compound. Furthermore, it compiles the known chemical and physical properties of Flufylline and discusses its potential mechanisms of action based on its structural similarity to known adenosine receptor antagonists and phosphodiesterase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams using the DOT language.
Synthesis of Flufylline
The synthesis of Flufylline is achieved through the condensation of two key precursors: 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine.
Synthetic Pathway
Caption: Synthetic pathway of Flufylline.
Experimental Protocols
1.2.1. Synthesis of 7-(2-chloroethyl)theophylline
The synthesis of 7-(2-chloroethyl)theophylline involves the alkylation of theophylline.[1]
Dissolve theophylline in an aqueous solution of sodium hydroxide.
Add 1,2-dichloroethane to the solution.
Reflux the mixture for an appropriate time to allow the reaction to complete.
After cooling, the product can be isolated by filtration and purified by recrystallization.
1.2.2. Synthesis of 4-(p-fluorobenzoyl)piperidine
This precursor can be synthesized through various methods, one of which involves the acylation of piperidine.
Materials: Piperidine, 4-fluorobenzoyl chloride, a suitable base (e.g., triethylamine).
Procedure:
Dissolve piperidine and the base in an appropriate aprotic solvent.
Slowly add 4-fluorobenzoyl chloride to the solution while stirring, typically at a reduced temperature to control the exothermic reaction.
After the addition is complete, allow the reaction to proceed at room temperature.
The product can be isolated by extraction and purified by chromatography or recrystallization.
1.2.3. Synthesis of Flufylline
The final step is the condensation of the two precursors.
Materials: 7-(2-chloroethyl)theophylline, 4-(p-fluorobenzoyl)piperidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
Procedure:
Combine 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine in the solvent.
Add the base to the mixture.
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
Collect the solid by filtration, wash with water, and dry.
Purify the crude Flufylline by recrystallization from a suitable solvent or by column chromatography.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Flufylline is provided below.
Data not available. Expected to be soluble in organic solvents like DMSO and DMF.
pKa
Data not available.
Melting Point
Data not available.
Analytical Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for the structural elucidation of Flufylline. Due to the presence of a fluorine atom, both ¹H NMR and ¹⁹F NMR are highly informative.
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups on the xanthine ring, the ethyl linker, the piperidine ring protons, and the aromatic protons of the fluorobenzoyl group.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the benzoyl group, providing information about its chemical environment.[1][2]
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Flufylline. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information by identifying characteristic losses of fragments.[3][4]
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action of Flufylline has not been extensively studied. However, its structural similarity to other xanthine derivatives like theophylline and caffeine suggests two primary potential mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Flufylline may act as an antagonist at adenosine receptors, particularly the A₁ and A₂ₐ subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, Flufylline could exert stimulatory effects.
Flufylline: A Technical Whitepaper on its Role as a Serotonin and Putative Histamine Antagonist
Audience: Researchers, scientists, and drug development professionals. Abstract Flufylline (Sgd 195/78) is a theophylline derivative that has been primarily characterized as a serotonin 5-HT₂ receptor antagonist.[1][2] T...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flufylline (Sgd 195/78) is a theophylline derivative that has been primarily characterized as a serotonin 5-HT₂ receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the existing research on Flufylline's pharmacological activity, with a focus on its established role in the serotonergic system and an examination of the limited evidence suggesting potential histamine receptor antagonism. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling pathway and experimental workflow diagrams to support further research and development.
Introduction to Flufylline
Flufylline, with the chemical name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic compound derived from theophylline. It has been investigated for its pharmacological properties, notably its effects on the cardiovascular system, where it has demonstrated antihypertensive properties in animal models.[1] The primary mechanism of action identified for Flufylline is its antagonism of 5-HT₂ receptors. While some non-experimental sources suggest a role as a histamine antagonist, this claim is not well-supported by primary scientific literature.
Serotonin 5-HT₂ Receptor Antagonism
The most definitive pharmacological activity of Flufylline is its role as a 5-HT₂ receptor antagonist. This has been established through both in vivo and in vitro studies.
Quantitative Data
A key study by Korstanje et al. (1986) evaluated Flufylline's activity at 5-HT₂ receptors.[2] While the full quantitative results from this specific study are not widely available, the research abstract indicates the determination of both in vivo antagonist potency and in vitro receptor affinity. The table below summarizes the types of quantitative data obtained in this and similar pharmacological studies.
Parameter
Receptor Target
Method
Description
pA₂ Value
5-HT₂ Receptor
In vivo functional assay (e.g., antagonism of agonist-induced pressor response in pithed rats)
The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Kᵢ Value
5-HT₂ Receptor
In vitro radioligand binding assay (e.g., displacement of [³H]mianserin from rat brain preparations)
The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the antagonist's binding affinity.
IC₅₀ Value
5-HT₂ Receptor
In vitro radioligand binding assay
The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. This value can be converted to a Kᵢ value.
Experimental Protocols
The following are detailed methodologies typical for characterizing a compound like Flufylline as a 5-HT₂ receptor antagonist, based on the experiments described by Korstanje et al.[2]
2.2.1. In Vivo 5-HT₂ Receptor Antagonism in Pithed Rats
Objective: To determine the functional antagonist potency of Flufylline at postjunctional 5-HT₂ receptors in vivo.
Animal Model: Male Wistar rats.
Procedure:
Rats are anesthetized, and the brain is destroyed via a steel rod inserted through the orbit into the vertebral canal (pithing). This eliminates central nervous system influences on blood pressure.
Artificial respiration is initiated.
A catheter is inserted into a carotid artery for continuous blood pressure monitoring. Another catheter is placed in a jugular vein for drug administration.
A cumulative dose-response curve is established for a selective 5-HT₂ receptor agonist (e.g., 5-HT or a more specific agonist) by measuring the increase in diastolic blood pressure.
Flufylline is administered intravenously at a specific dose.
After a set equilibration period, the dose-response curve for the 5-HT₂ agonist is re-determined in the presence of Flufylline.
The rightward shift in the agonist dose-response curve is used to calculate the pA₂ value, which quantifies the antagonist potency of Flufylline.
2.2.2. In Vitro Radioligand Binding Assay for 5-HT₂ Receptor Affinity
Objective: To determine the binding affinity of Flufylline for 5-HT₂ receptors.
Tissue Preparation: Rat brain cortex, a region with a high density of 5-HT₂ receptors, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.
Radioligand: [³H]mianserin or [³H]ketanserin, which are radiolabeled antagonists that bind with high affinity to 5-HT₂ receptors.
Procedure:
Aliquots of the prepared brain membranes are incubated in assay tubes.
A fixed concentration of the radioligand (e.g., [³H]mianserin) is added to each tube.
Varying concentrations of unlabeled Flufylline (the competitor) are added to different sets of tubes.
"Total binding" is determined in tubes with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT₂ antagonist (e.g., unlabeled ketanserin) to saturate the receptors.
The tubes are incubated to allow binding to reach equilibrium.
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
The filters are washed to remove unbound radioligand.
The radioactivity retained on the filters is quantified using liquid scintillation counting.
The concentration of Flufylline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).
5-HT₂A Receptor Signaling Pathway
Antagonism of the 5-HT₂A receptor, a Gq/11-coupled receptor, blocks the downstream signaling cascade initiated by serotonin.
Caption: 5-HT₂A receptor signaling pathway and point of Flufylline antagonism.
Histamine Receptor Antagonism: An Unconfirmed Role
While Flufylline's activity at serotonin receptors is documented in primary research, its role as a histamine antagonist is less clear. A PubChem entry and a patent for related theophylline derivatives do mention histamine antagonistic effects. However, there is a notable absence of peer-reviewed studies that provide quantitative data (e.g., binding affinities for H₁, H₂, H₃, or H₄ receptors) or detailed experimental evidence to support this claim.
The abstract for the Korstanje et al. (1986) study includes a MeSH term for "Histamine H2 Antagonists / pharmacology*", but the text of the abstract does not describe any experiments conducted on histamine receptors for Flufylline. This suggests the MeSH term may be a broader categorization and not indicative of specific experimental findings for this compound.
Further research, including broad receptor screening panels, would be necessary to confirm or refute Flufylline's activity at histamine receptors and to quantify its affinity and functional potency if any such activity exists.
Should Flufylline be found to antagonize the histamine H₁ receptor, another Gq/11-coupled receptor, it would inhibit a similar signaling cascade.
Caption: Histamine H₁ receptor signaling and the hypothetical point of antagonism.
General Experimental Workflow for Receptor Antagonist Characterization
The workflow for characterizing a novel compound like Flufylline typically follows a hierarchical approach from initial screening to in-depth functional analysis.
Caption: General experimental workflow for antagonist characterization.
Conclusion and Future Directions
Flufylline is a confirmed 5-HT₂ receptor antagonist with demonstrated in vivo and in vitro activity. Its pharmacological profile suggests potential therapeutic applications where modulation of the serotonergic system is beneficial, such as in certain cardiovascular conditions.
The evidence for Flufylline's role as a histamine antagonist is currently anecdotal and lacks substantiation in the primary scientific literature. This represents a significant knowledge gap. To fully elucidate the pharmacological profile of Flufylline, the following future research is recommended:
Comprehensive Receptor Screening: A broad panel of receptor binding assays should be performed to definitively assess Flufylline's affinity for all histamine receptor subtypes (H₁-H₄) and other off-target receptors.
Functional Characterization: If binding to histamine receptors is confirmed, cell-based functional assays (e.g., calcium mobilization, cAMP assays) should be conducted to determine whether Flufylline acts as an antagonist, inverse agonist, or agonist at these receptors.
In Vivo Studies: Should significant histamine receptor antagonism be identified, in vivo studies in relevant animal models of allergy or inflammation would be warranted to explore its potential therapeutic utility in these areas.
This technical guide provides a summary of the current understanding of Flufylline's pharmacology and a roadmap for clarifying its complete mechanism of action.
An In-depth Technical Guide to the Anti-inflammatory Effects of Fluvoxamine and Related Compounds
Introduction While the query specified "Flufylline," this appears to be a likely misspelling. This technical guide focuses on the well-documented anti-inflammatory properties of Fluvoxamine , a selective serotonin reupta...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
While the query specified "Flufylline," this appears to be a likely misspelling. This technical guide focuses on the well-documented anti-inflammatory properties of Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI). Additionally, given the potential for nomenclature confusion and the shared mechanisms of anti-inflammatory action, this guide will also incorporate relevant data on the xanthine derivatives Pentoxifylline and Theophylline . These compounds exhibit significant immunomodulatory effects, primarily through the inhibition of phosphodiesterases (PDEs) and modulation of key inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Fluvoxamine and related xanthine derivatives are multifaceted. Fluvoxamine is thought to exert its anti-inflammatory effects through its agonist activity at the sigma-1 receptor, which in turn modulates inflammatory responses[1]. Both Fluvoxamine and xanthines like Pentoxifylline and Theophylline have been shown to modulate critical inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. A key mechanism for the xanthine derivatives is the non-selective inhibition of phosphodiesterases, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects[2][3].
A central aspect of their anti-inflammatory action is the suppression of pro-inflammatory cytokines. Notably, Fluvoxamine, Pentoxifylline, and Theophylline have all been demonstrated to reduce the production and expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory response[4][5].
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of Fluvoxamine and Pentoxifylline from various in vitro and in vivo studies.
Table 1: In Vivo Anti-inflammatory Effects of Fluvoxamine in Rat Models
Table 2: In Vitro Anti-inflammatory Effects of Fluvoxamine
Cell Line
Stimulant
Drug & Concentration
Target Gene/Protein
Effect
p-value
Reference
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁶ M)
VCAM-1 mRNA
Significant decrease
p=0.006
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁷ M)
VCAM-1 mRNA
Significant decrease
p=0.01
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁶ M)
ICAM-1 mRNA
Significant decrease
p<0.001
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁷ M)
ICAM-1 mRNA
Significant decrease
p=0.04
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁶ M)
iNOS mRNA
Significant suppression
p<0.001
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁷ M)
iNOS mRNA
Significant suppression
p=0.001
Human Endothelial Cells (HUVECs)
LPS (1 µg/ml)
Fluvoxamine (10⁻⁶ M)
COX-2 mRNA
Reduced expression
p=0.04
U937 Macrophages
LPS
Fluvoxamine (10⁻⁶ M & 10⁻⁷ M)
iNOS mRNA
Considerable decrease
p<0.001
U937 Macrophages
LPS
Fluvoxamine (10⁻⁶ M)
COX-2 mRNA
Significant decrease
p<0.05
U937 Macrophages
LPS
Fluvoxamine
COX-2 Protein
Significant decrease
Not specified
Table 3: Anti-inflammatory Effects of Pentoxifylline
Study Population/Model
Drug & Dose
Parameter
Result
p-value
Reference
Hemodialysis patients
Pentoxifylline (400 mg/day)
TNF-α (serum)
Baseline: 0.4 pg/mL, Final: 0 pg/mL
p<0.05
Hemodialysis patients
Pentoxifylline (400 mg/day)
IL-6 (serum)
Baseline: 9.4 pg/mL, Final: 2.9 pg/mL
p<0.05
Hemodialysis patients
Pentoxifylline (400 mg/day)
CRP (serum)
Baseline: 7.1 mg/L, Final: 2.6 mg/L
p<0.05
Patients with Coronary Artery Disease
Pentoxifylline (400 mg TID)
CRP (plasma)
Significant reduction
p=0.04
Patients with Coronary Artery Disease
Pentoxifylline (400 mg TID)
TNF-α (plasma)
Significant reduction
p<0.01
Murine Peritoneal Exudate Cells
Pentoxifylline (100 & 1000 µg/ml)
TNF-α production
Inhibition
Not specified
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies investigating the anti-inflammatory effects of Fluvoxamine.
Animals: Male Wistar rats are typically used.
Induction of Inflammation: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
Drug Administration:
For pre-treatment studies, Fluvoxamine is administered intraperitoneally (IP) at doses ranging from 2.5 to 50 mg/kg, 30 minutes before the carrageenan injection.
A control group receives the vehicle (e.g., saline) instead of Fluvoxamine.
Measurement of Edema: The volume of the paw is measured at specific time points (e.g., 4 hours) after carrageenan injection using a plethysmometer. The increase in paw volume is calculated as an indicator of edema.
Gene Expression Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory gene expression (e.g., ICAM-1, VCAM-1, COX-2, iNOS) using quantitative real-time PCR (qRT-PCR).
In Vitro Model: LPS-Stimulated Human Endothelial Cells
This protocol is based on studies evaluating the effects of Fluvoxamine on endothelial cell inflammation.
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 70-80% confluency.
Experimental Setup: Cells are seeded in 6-well plates.
Drug Treatment: Cells are pre-treated with various concentrations of Fluvoxamine (e.g., 10⁻⁸ M to 10⁻⁶ M) for 1 hour.
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is added to the cell cultures to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.
Gene Expression Analysis: After a 6-hour incubation period, total RNA is extracted from the cells. The expression levels of target inflammatory genes (e.g., ICAM-1, VCAM-1, COX-2, iNOS) are quantified using qRT-PCR. Data is normalized to a housekeeping gene (e.g., 18S rRNA).
In Vitro Model: LPS-Stimulated U937 Macrophages
This protocol is derived from studies assessing the impact of Fluvoxamine on macrophage-mediated inflammation.
Cell Culture and Differentiation: Human U937 monocytic cells are cultured and can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
Drug Treatment: Differentiated macrophages are pre-treated with Fluvoxamine at various concentrations (e.g., 10⁻⁷ M and 10⁻⁶ M).
Inflammatory Stimulus: LPS is used to stimulate an inflammatory response in the macrophages.
Gene and Protein Expression Analysis:
The mRNA expression of inflammatory genes like COX-2 and iNOS is measured by qRT-PCR.
The protein expression of COX-2 can be quantified by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for in vivo and in vitro anti-inflammatory studies.
Navigating the Uncharted Waters of Preclinical Safety: A Preliminary Toxicity Screening Guide for Novel Xanthine Derivatives like Flufylline (Sgd 19578)
For Researchers, Scientists, and Drug Development Professionals Executive Summary Flufylline (Sgd 19578), a xanthine derivative, presents a promising scaffold for therapeutic innovation. However, a thorough evaluation of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flufylline (Sgd 19578), a xanthine derivative, presents a promising scaffold for therapeutic innovation. However, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide outlines a comprehensive, albeit hypothetical, preliminary toxicity screening program for Flufylline. Due to the current absence of publicly available toxicological data for this specific molecule, this document leverages established methodologies and the known toxicities of the parent compound, theophylline, to propose a robust screening strategy. The following sections detail recommended in vitro and in vivo assays, data presentation frameworks, and relevant biological pathways to provide a foundational roadmap for the preclinical safety assessment of Flufylline and similar novel chemical entities.
Proposed In Vitro Toxicity Assessment
A tiered in vitro testing strategy is recommended to provide initial insights into the potential toxicity of Flufylline without the immediate need for extensive animal testing.
Cytotoxicity Assays
Objective: To determine the concentration at which Flufylline induces cell death in various cell lines, providing a preliminary indication of its general toxicity.
Experimental Protocol:
Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HEK293), and a neuronal cell line (e.g., SH-SY5Y) to assess potential organ-specific toxicity.
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. A serial dilution of Flufylline (e.g., from 0.1 µM to 1000 µM) is then added to the wells.
Incubation: The cells are incubated with the compound for 24 and 48 hours.
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each cell line and time point.
Table 1: Example Data Presentation for In Vitro Cytotoxicity of Flufylline (IC50 in µM)
Cell Line
24-hour IC50 (µM)
48-hour IC50 (µM)
HepG2 (Liver)
[Hypothetical Value]
[Hypothetical Value]
HEK293 (Kidney)
[Hypothetical Value]
[Hypothetical Value]
SH-SY5Y (Neuronal)
[Hypothetical Value]
[Hypothetical Value]
Genotoxicity Assays
Objective: To assess the potential of Flufylline to induce genetic mutations or chromosomal damage.
Experimental Protocol (Ames Test):
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction) is used.
Treatment: The bacterial strains are exposed to a range of Flufylline concentrations.
Incubation: The plates are incubated for 48-72 hours.
Revertant Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Table 2: Example Data Presentation for Ames Test of Flufylline
S. typhimurium Strain
Metabolic Activation (S9)
Result (Mutagenic/Non-mutagenic)
TA98
Without
[Hypothetical Result]
TA98
With
[Hypothetical Result]
TA100
Without
[Hypothetical Result]
TA100
With
[Hypothetical Result]
Proposed In Vivo Acute Toxicity Assessment
An acute toxicity study in a rodent model is a crucial next step to understand the systemic effects of a single high dose of Flufylline.
Objective: To determine the median lethal dose (LD50) and identify the primary target organs of toxicity after a single administration of Flufylline.
Experimental Protocol:
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
Dosing: A single dose of Flufylline is administered via the intended clinical route (e.g., oral gavage). A range-finding study is first conducted, followed by a definitive study with at least three dose levels.
Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weight and food consumption are recorded regularly.
Necropsy: At the end of the study, all animals are subjected to a gross necropsy. Key organs are weighed, and tissue samples are collected for histopathological examination.
Data Analysis: The LD50 is calculated using a recognized statistical method.
Table 3: Example Data Presentation for Acute Oral Toxicity of Flufylline in Rats
Dose (mg/kg)
Number of Animals
Mortality
Key Clinical Signs
0 (Vehicle)
10
0
No abnormalities observed
[Low Dose]
10
[Value]
[Observations]
[Mid Dose]
10
[Value]
[Observations]
[High Dose]
10
[Value]
[Observations]
Potential Signaling Pathways of Concern
Given that Flufylline is a theophylline derivative, its toxic effects may be mediated through similar pathways. Theophylline's primary mechanisms of action, which can also lead to toxicity at high concentrations, are the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2]
Hypothetical signaling pathway for Flufylline-induced toxicity.
Experimental and Logical Workflows
A structured workflow is essential for a systematic preliminary toxicity screening.
Proposed workflow for preliminary toxicity screening.
Conclusion
While specific toxicological data for Flufylline (Sgd 19578) remains to be established, the framework presented in this guide provides a comprehensive starting point for its preclinical safety evaluation. By employing a combination of in vitro and in vivo assays and considering the known mechanisms of related compounds, researchers can systematically investigate the potential liabilities of Flufylline. This structured approach will enable informed decision-making and is a critical component of responsible drug development.
Flufylline (C21H24FN5O3): A Comprehensive Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals Abstract Flufylline, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant interest in medicinal chemistry and pharmacology. This t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flufylline, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its molecular structure, synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document elucidates its presumed mechanism of action as an adenosine receptor antagonist and phosphodiesterase inhibitor, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Molecular Structure
Flufylline, systematically named 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, possesses a core theophylline structure (a dimethylated xanthine) linked to a 4-(4-fluorobenzoyl)piperidine moiety via an ethyl chain.[1]
A plausible synthetic route involves the reaction of a theophylline salt with a pre-synthesized N-ethyl-4-(4-fluorobenzoyl)piperidine derivative carrying a leaving group on the ethyl chain.
Caption: General workflow for the synthesis of Flufylline.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are standard procedures.
Experimental Protocol: Purification by Recrystallization
Solvent Screening: Identify a suitable solvent or solvent system in which Flufylline is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Dissolution: Dissolve the crude Flufylline in a minimal amount of the hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum.
Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Although specific experimental spectra for Flufylline are not publicly available, the expected chemical shifts can be predicted based on its structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Flufylline
Atom Type
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Theophylline - N-CH₃
3.2 - 3.5
28 - 30
Theophylline - N-CH₃
3.4 - 3.7
30 - 32
Theophylline - C=O
-
151 - 153
Theophylline - C=O
-
155 - 157
Theophylline - Imidazole CH
7.5 - 7.8
140 - 142
Theophylline - C4, C5, C8
-
107, 148, 141 (approx.)
Ethyl - N-CH₂
4.2 - 4.5
45 - 48
Ethyl - C-CH₂
2.8 - 3.1
55 - 58
Piperidine - CH₂ (axial & equatorial)
1.8 - 2.2, 2.8 - 3.2
53 - 56
Piperidine - CH
3.0 - 3.4
45 - 48
Fluorobenzoyl - Aromatic CH
7.1 - 7.3 (ortho to F)
115 - 117 (d, J ≈ 22 Hz)
Fluorobenzoyl - Aromatic CH
7.9 - 8.1 (ortho to C=O)
130 - 132 (d, J ≈ 9 Hz)
Fluorobenzoyl - C=O
-
195 - 198
Fluorobenzoyl - C-F
-
164 - 166 (d, J ≈ 250 Hz)
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Flufylline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.
2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like Flufylline.
Table 3: Predicted m/z Values for Flufylline and Key Fragments
Ion
Predicted m/z
Description
[M+H]⁺
414.1936
Protonated molecular ion
Fragment 1
181.0716
Theophylline moiety
Fragment 2
123.0394
4-Fluorobenzoyl cation
Fragment 3
234.1220
Piperidin-ethyl fragment
Experimental Protocol: ESI-MS/MS
Sample Preparation: Prepare a dilute solution of Flufylline (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Caption: Workflow for the mass spectrometric fragmentation analysis of Flufylline.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for Flufylline.
Table 4: Exemplary HPLC Method Parameters for Flufylline Analysis
Parameter
Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient
Start with 20% B, increase to 80% B over 15 min
Flow Rate
1.0 mL/min
Detection
UV at 273 nm (approximate λmax of theophylline)
Injection Volume
10 µL
Column Temperature
25 °C
Note: This is a starting point, and method optimization is necessary.
Experimental Protocol: HPLC Method Development and Validation
Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape and resolution.
Validation (as per ICH guidelines):
Specificity: Ensure no interference from diluents or potential impurities.
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
Accuracy: Determine the closeness of the measured value to the true value.
Precision: Assess the repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Robustness: Evaluate the method's performance under small, deliberate variations in parameters.
Mechanism of Action and Signaling Pathways
Flufylline, as a xanthine derivative, is presumed to exert its pharmacological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Flufylline is expected to act as a competitive antagonist, particularly at the A₁ and A₂ₐ receptors. Antagonism of the A₁ receptor, which is coupled to inhibitory G proteins (Gi/o), would lead to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.
Caption: Signaling pathway of Adenosine A₁ receptor and its antagonism by Flufylline.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines like Flufylline can increase the intracellular concentrations of these second messengers, leading to various physiological effects such as smooth muscle relaxation.
Caption: Mechanism of phosphodiesterase inhibition by Flufylline.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and characterization of Flufylline. While specific experimental data for Flufylline remains limited in publicly accessible literature, this document outlines the established methodologies and expected outcomes for its synthesis, purification, and analysis. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological properties and therapeutic potential of this compound.
Initial Research on Flufylline's Blood Pressure-Lowering Activity: A Technical Guide
Disclaimer: As of the latest literature review, specific data on a compound named "Flufylline" and its blood pressure-lowering activity is not available. This technical guide, therefore, presents a hypothetical explorati...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of the latest literature review, specific data on a compound named "Flufylline" and its blood pressure-lowering activity is not available. This technical guide, therefore, presents a hypothetical exploration of potential mechanisms of action based on established pharmacological principles and data from analogous compounds known to affect blood pressure. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating novel antihypertensive agents.
Introduction
Hypertension is a major risk factor for cardiovascular disease, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. This guide explores the potential blood pressure-lowering activity of a hypothetical compound, Flufylline, by examining key signaling pathways and experimental models relevant to the regulation of vascular tone and blood pressure. The mechanisms discussed are central to the action of many existing antihypertensive therapies and represent plausible targets for a new chemical entity like Flufylline.
Potential Mechanisms of Vasodilation and Blood Pressure Reduction
The primary mechanism by which a drug can lower blood pressure is through vasodilation, the relaxation of vascular smooth muscle cells (VSMCs). Several key signaling pathways can mediate this effect.
Nitric Oxide (NO) - cGMP Pathway
One of the most critical pathways in vasodilation involves nitric oxide (NO). Endothelial cells produce NO, which then diffuses into adjacent VSMCs. In VSMCs, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.[1][2][3]
A compound like Flufylline could potentially enhance this pathway by:
Increasing the expression or activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[4][5]
Directly stimulating sGC, independent of NO.
Inhibiting phosphodiesterases (PDEs) that degrade cGMP, thereby prolonging its vasodilatory signal.
Figure 1: Hypothetical action of Flufylline on the NO-cGMP pathway.
Phosphodiesterase (PDE) Inhibition
As mentioned, phosphodiesterases are enzymes that break down cyclic nucleotides like cGMP and cAMP. Inhibition of PDE5, which is highly expressed in vascular smooth muscle, prevents the degradation of cGMP, leading to vasodilation. This is the mechanism of action for drugs like sildenafil. A compound like Flufylline could act as a PDE inhibitor, which would be a direct mechanism to lower blood pressure.
Adenosine Receptor Antagonism
Adenosine receptors, particularly the A1 subtype, are involved in cardiovascular regulation. While the effects are complex, antagonism of A1 receptors has been investigated for various cardiovascular conditions. For instance, the A1 receptor antagonist rolofylline has been studied in acute heart failure. The direct blood pressure-lowering effects of selective adenosine receptor antagonists are less established as a primary antihypertensive mechanism but could contribute to the overall cardiovascular profile of a drug.
Experimental Protocols for Preclinical Evaluation
To investigate the potential blood pressure-lowering activity of a novel compound like Flufylline, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assessment of Vasodilation
Objective: To determine the direct effect of Flufylline on vascular tone.
Methodology: Isolated Tissue Bath Experiments
Tissue Preparation: Segments of arteries (e.g., rat aorta or porcine coronary arteries) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.
Drug Administration: Increasing concentrations of Flufylline are added to the bath to generate a cumulative concentration-response curve.
Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.
Table 1: Hypothetical Dose-Response of Flufylline on Pre-contracted Aortic Rings
Flufylline Concentration (µM)
% Relaxation (Mean ± SEM)
0.01
5.2 ± 1.1
0.1
15.8 ± 2.3
1
45.3 ± 4.5
10
85.1 ± 3.8
100
98.6 ± 1.5
In Vivo Assessment of Blood Pressure
Objective: To evaluate the effect of Flufylline on systemic blood pressure in an animal model of hypertension.
Methodology: Spontaneously Hypertensive Rat (SHR) Model
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of essential hypertension. Normotensive Wistar-Kyoto (WKY) rats serve as controls.
Drug Administration: Flufylline is administered orally or intravenously to conscious, freely moving rats.
Blood Pressure Monitoring: Blood pressure is continuously monitored using radiotelemetry or tail-cuff plethysmography.
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed over time.
Table 2: Hypothetical Effect of a Single Oral Dose of Flufylline (10 mg/kg) on Mean Arterial Pressure (MAP) in SHRs
Time Post-Dose (hours)
Change in MAP (mmHg) (Mean ± SEM)
0
0 ± 0.0
1
-15.3 ± 2.1
2
-25.8 ± 3.5
4
-30.1 ± 4.2
8
-18.5 ± 3.1
12
-8.2 ± 2.0
24
-2.1 ± 1.5
Elucidation of Mechanism of Action
Objective: To determine the involvement of the NO-cGMP pathway in Flufylline-induced vasodilation.
Methodology: In Vitro Vasodilation with Inhibitors
Experimental Setup: Isolated arterial rings are prepared as described in section 3.1.
Inhibitor Pre-treatment: Before adding Flufylline, the tissues are incubated with an inhibitor of eNOS (e.g., L-NAME) or an inhibitor of sGC (e.g., ODQ).
Concentration-Response: A concentration-response curve to Flufylline is generated in the presence of the inhibitor.
Analysis: A rightward shift in the concentration-response curve in the presence of the inhibitor would suggest the involvement of the NO-cGMP pathway.
Figure 2: Experimental workflow for preclinical evaluation.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Flufylline would be a critical determinant of its clinical utility. Key parameters to investigate include its absorption, distribution, metabolism, and excretion (ADME). Many antihypertensive drugs are metabolized by cytochrome P450 enzymes in the liver. Understanding the metabolic pathways of Flufylline would be essential to predict potential drug-drug interactions.
Table 3: Hypothetical Pharmacokinetic Parameters of Flufylline
Parameter
Value
Bioavailability (%)
65
Tmax (hours)
1.5
Half-life (hours)
8
Volume of Distribution (L/kg)
2.5
Primary Route of Elimination
Hepatic Metabolism (CYP3A4)
Conclusion and Future Directions
While "Flufylline" remains a hypothetical compound at present, this guide outlines a rational and established approach to the initial research and development of a novel antihypertensive agent. The exploration of its effects on the NO-cGMP pathway, potential phosphodiesterase inhibition, and its in vivo efficacy in relevant animal models would form the cornerstone of a preclinical data package. Future research should focus on synthesizing and characterizing Flufylline, followed by the systematic execution of the described experimental protocols to elucidate its pharmacological profile and therapeutic potential.
A Technical Guide to the Phosphodiesterase Inhibition Pathway of Xanthine Derivatives: A Context for Flufylline
Introduction The Role of Phosphodiesterases in Cellular Signaling Phosphodiesterases are crucial regulators of signal transduction pathways.[2] By hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, they terminat...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases are crucial regulators of signal transduction pathways.[2] By hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, they terminate the signaling cascades initiated by these second messengers. The levels of cAMP and cGMP within a cell are critical determinants of a wide range of physiological processes, including smooth muscle relaxation, cardiac muscle contraction, inflammation, and neurotransmission.[3] There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities, tissue distributions, and regulatory properties.[2] This diversity allows for fine-tuned control of cyclic nucleotide signaling in different cell types and tissues.
Xanthine Derivatives as Phosphodiesterase Inhibitors
Xanthine and its derivatives, such as theophylline, pentoxifylline, and propentofylline, are competitive non-selective phosphodiesterase inhibitors.[4] By blocking the active site of PDEs, these compounds prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels subsequently activates downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), resulting in a cascade of phosphorylation events that mediate the physiological response.
The general mechanism of action is depicted in the signaling pathway diagram below.
Caption: General signaling pathway of phosphodiesterase inhibition by xanthine derivatives.
Quantitative Data on Xanthine Derivative PDE Inhibition
While specific IC50 values for Flufylline are not available, the following table summarizes the inhibitory potency of several related xanthine derivatives against different PDE isoforms. This data provides a comparative context for the potential activity of Flufylline.
Xanthine Derivative
PDE Isoform
IC50 (µM)
Source
Propentofylline
PDE II (cGMP-stimulated)
20
Pentoxifylline
PDE I (Ca2+/calmodulin-dependent)
Modest Inhibition
Torbafylline
PDE I (Ca2+/calmodulin-dependent)
Selective Inhibition
Theophylline
Non-selective
Varies by isoform
Structure-Activity Relationship of Xanthine Derivatives
The structure-activity relationship (SAR) for xanthine derivatives as PDE inhibitors has been a subject of extensive research. The core xanthine scaffold can be modified at several positions to alter potency and selectivity for different PDE isoforms.
Key structural features influencing PDE inhibition include:
Substituents at N1, N3, and N7 positions: Alkyl groups and other moieties at these positions can significantly impact the affinity and selectivity for different PDE families.
Substitution at the C8 position: Modifications at this position can also modulate inhibitory activity.
For instance, propentofylline exhibits a marked selectivity towards the rolipram-sensitive PDE IV. Computational studies have suggested that for some xanthine derivatives, the distance between alkyl groups at the N1 and N3 positions correlates with PDE IV inhibitory activity.
Experimental Protocols for Assessing PDE Inhibition
The determination of the inhibitory activity of compounds like Flufylline against various PDE isoforms is typically conducted using in vitro enzyme assays. A common experimental workflow involves the following steps:
Isolation and Purification of PDE Isoforms: Recombinant human PDE enzymes are often used to ensure isoform specificity.
Enzyme Assay: The assay measures the hydrolysis of radiolabeled or fluorescently tagged cAMP or cGMP by the specific PDE isoform in the presence and absence of the inhibitor.
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated to determine its potency.
The following diagram illustrates a typical workflow for a PDE inhibition assay.
Application Notes and Protocols: Dissolving Flufylline for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Flufylline is a xanthine derivative with potential therapeutic applications. As with many novel compounds, establishing a reliable and reproduc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufylline is a xanthine derivative with potential therapeutic applications. As with many novel compounds, establishing a reliable and reproducible protocol for its dissolution for in vivo studies is a critical step in preclinical research. The solubility and formulation of a drug can significantly impact its bioavailability and, consequently, the accuracy of efficacy and toxicology studies. This document provides a detailed protocol for determining the optimal solvent and method for dissolving Flufylline for in vivo administration, based on its chemical properties as a xanthine derivative and general best practices for preclinical formulations.
Due to the limited publicly available data on the specific solubility of Flufylline, this protocol emphasizes a systematic approach to vehicle screening to identify a suitable formulation.
Physicochemical Properties of Flufylline
A summary of the known physicochemical properties of Flufylline is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and anticipating potential formulation challenges.
Experimental Protocol: Vehicle Screening for Flufylline Dissolution
The following protocol outlines a systematic approach to identify a suitable vehicle for the dissolution of Flufylline for in vivo studies.
Objective: To determine an appropriate solvent or solvent system that can dissolve Flufylline to a desired concentration for in vivo administration, while ensuring the vehicle is non-toxic and compatible with the chosen route of administration.
Materials:
Flufylline powder
A selection of biocompatible solvents and co-solvents (see Table 2)
Vortex mixer
Magnetic stirrer and stir bars
Water bath or heating block
pH meter
Analytical balance
Microcentrifuge
HPLC or other suitable analytical method for concentration determination
Procedure:
Preliminary Solubility Assessment:
Accurately weigh a small amount of Flufylline (e.g., 1-5 mg) into several clear vials.
Add a fixed volume (e.g., 100 µL) of each selected vehicle (see Table 2 for suggestions) to a separate vial.
Vortex each vial vigorously for 1-2 minutes.
Visually inspect for dissolution. Note any vehicles that readily dissolve the compound at this initial concentration.
Quantitative Solubility Determination:
For vehicles that showed promise in the preliminary assessment, prepare saturated solutions.
Add an excess amount of Flufylline to a known volume of the vehicle (e.g., 1 mL).
Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A magnetic stirrer is recommended.
After the incubation period, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
Determine the concentration of Flufylline in the supernatant using a validated analytical method (e.g., HPLC). This concentration represents the saturation solubility.
Optimization of Vehicle Composition:
If a single solvent is not sufficient to achieve the target concentration, explore co-solvent systems.
Based on the initial screening, combine promising solvents in various ratios (e.g., 10% to 50% of a co-solvent in an aqueous base).
Common co-solvent systems for poorly soluble compounds include combinations of water with PEG 300, PEG 400, propylene glycol, or ethanol. The addition of surfactants like Tween 80 or complexing agents such as cyclodextrins can also be investigated.
Repeat the quantitative solubility determination for promising co-solvent systems.
pH Adjustment:
For aqueous-based vehicles, the pH can significantly influence the solubility of compounds with ionizable groups.
Prepare solutions of Flufylline in the chosen vehicle and adjust the pH using biocompatible acids (e.g., HCl) or bases (e.g., NaOH) to determine the effect on solubility.
Stability Assessment:
Once a suitable vehicle and concentration are identified, assess the short-term stability of the formulation.
Prepare the Flufylline solution and store it under the intended experimental conditions (e.g., room temperature, 4°C).
Monitor the solution for any signs of precipitation or degradation at various time points (e.g., 0, 4, 8, 24 hours) visually and by analytical methods.
Recommended Starting Vehicles for Screening:
Vehicle Category
Specific Examples
Suitability for Administration Routes
Aqueous Vehicles
Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)
Mechanism of Action: Flufylline is a xanthine derivative. Compounds in this class, such as caffeine and theophylline, are known to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Adenosine receptor antagonism can lead to the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. Phosphodiesterase inhibition results in an accumulation of cyclic nucleotides (cAMP and cGMP), which act as second messengers in numerous signaling pathways. These pathways are crucial in regulating various cellular processes, including inflammation, neurotransmission, and cell survival.
Caption: Putative signaling pathway of Flufylline.
The diagram above illustrates the potential mechanism of action of Flufylline as a xanthine derivative, involving the antagonism of adenosine receptors and inhibition of phosphodiesterase, leading to the modulation of the cAMP/PKA/CREB signaling pathway.
Caption: Experimental workflow for Flufylline dissolution.
This workflow diagram provides a step-by-step guide for the vehicle screening and preparation of Flufylline for in vivo experiments.
Conclusion
The successful execution of in vivo studies with novel compounds like Flufylline is highly dependent on the development of an appropriate and stable formulation. The protocols and information provided herein offer a systematic approach to identifying a suitable vehicle for Flufylline. By carefully screening a range of biocompatible solvents and optimizing the formulation, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible experimental outcomes. It is strongly recommended to conduct thorough stability and compatibility studies of the final formulation before proceeding with animal studies.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flufylline
Introduction Flufylline, a derivative of theophylline, is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of Flufylline is essential for pharmacokinetic studies, for...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Flufylline, a derivative of theophylline, is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of Flufylline is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Flufylline in various sample matrices. The described method is based on established principles for the analysis of related xanthine derivatives and is suitable for researchers, scientists, and drug development professionals.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify Flufylline. The stationary phase consists of a C18 column, which retains the analyte based on its hydrophobicity. An isocratic mobile phase, a mixture of an organic solvent and an acidic aqueous buffer, is used to elute Flufylline from the column. Detection is achieved by monitoring the UV absorbance at a wavelength where Flufylline exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile: 0.1% Orthophosphoric acid in Water (50:50 v/v)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
Detection Wavelength
275 nm
Run Time
10 minutes
Chemicals and Reagents
Flufylline reference standard (Purity ≥ 98%)
Acetonitrile (HPLC grade)
Orthophosphoric acid (AR grade)
Methanol (HPLC grade)
Ultrapure water
Preparation of Solutions
Mobile Phase Preparation:
Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration prior to use.
Standard Stock Solution Preparation:
Accurately weigh 10 mg of Flufylline reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
Preparation of Working Standard Solutions:
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
Sample Preparation Protocol
The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.
Pharmaceutical Formulations (Tablets, Capsules)
Accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of Flufylline.
Transfer the powder to a 10 mL volumetric flask.
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
Dilute to the mark with the mobile phase and mix thoroughly.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Application Notes and Protocols for the Use of Flufylline in Rodent Models of Asthma
Disclaimer: Direct experimental data on the use of Flufylline in rodent models of asthma is limited in the currently available scientific literature. The following application notes and protocols are based on the known m...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Direct experimental data on the use of Flufylline in rodent models of asthma is limited in the currently available scientific literature. The following application notes and protocols are based on the known mechanism of action of Flufylline as a phosphodiesterase (PDE) inhibitor and data from studies on other PDE inhibitors, such as theophylline and selective PDE4 inhibitors, in established rodent models of allergic asthma. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Rodent models of asthma, particularly the ovalbumin (OVA)-induced allergic asthma model, are widely used to study the pathophysiology of the disease and to evaluate the efficacy of new therapeutic agents.[1][2][3][4][5]
Flufylline is a xanthine derivative that, like theophylline, acts as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDEs, particularly PDE4, in inflammatory cells leads to an increase in intracellular cAMP levels. This increase in cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the inhibition of inflammatory cell activation and recruitment, such as T-lymphocytes, eosinophils, mast cells, and macrophages. Therefore, Flufylline is a promising candidate for alleviating the hallmark features of asthma.
These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of Flufylline in a murine model of OVA-induced allergic asthma.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with phosphodiesterase inhibitors in rodent models of asthma. These tables are intended to serve as a reference for expected results when testing Flufylline.
Table 1: Effect of Phosphodiesterase Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Treatment Group
Total Cells (x10⁵)
Eosinophils (x10⁴)
Neutrophils (x10⁴)
Lymphocytes (x10⁴)
Macrophages (x10⁴)
Naive (Control)
1.0 - 2.0
0.1 - 0.5
0.1 - 0.5
0.5 - 1.0
0.8 - 1.5
OVA-Sensitized/Challenged (Vehicle)
8.0 - 12.0
4.0 - 7.0
0.5 - 1.5
1.0 - 2.0
1.5 - 2.5
OVA + Flufylline (Low Dose)
5.0 - 8.0
2.0 - 4.0
0.3 - 1.0
0.8 - 1.5
1.2 - 2.0
OVA + Flufylline (High Dose)
3.0 - 5.0
1.0 - 2.5
0.2 - 0.8
0.6 - 1.2
1.0 - 1.8
OVA + Dexamethasone (Positive Control)
2.5 - 4.5
0.5 - 1.5
0.1 - 0.6
0.5 - 1.0
1.0 - 1.5
Table 2: Effect of Phosphodiesterase Inhibitors on Th2 Cytokine Levels in BALF (pg/mL)
Treatment Group
IL-4
IL-5
IL-13
TNF-α
Naive (Control)
< 20
< 15
< 30
< 50
OVA-Sensitized/Challenged (Vehicle)
100 - 150
80 - 120
200 - 300
150 - 250
OVA + Flufylline (Low Dose)
60 - 100
50 - 80
120 - 180
100 - 180
OVA + Flufylline (High Dose)
30 - 60
25 - 50
60 - 120
70 - 130
OVA + Dexamethasone (Positive Control)
20 - 40
15 - 30
40 - 80
50 - 100
Table 3: Effect of Phosphodiesterase Inhibitors on Airway Hyperresponsiveness (AHR) to Methacholine
Treatment Group
Penh (at 50 mg/mL Methacholine)
Naive (Control)
1.5 - 2.5
OVA-Sensitized/Challenged (Vehicle)
4.0 - 6.0
OVA + Flufylline (Low Dose)
3.0 - 4.5
OVA + Flufylline (High Dose)
2.0 - 3.5
OVA + Dexamethasone (Positive Control)
1.8 - 3.0
Note: Penh (Enhanced Pause) is a dimensionless value used as a measure of airway resistance in unrestrained animals. Values are indicative and can vary between studies.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, which are known to mount a strong Th2-dominated immune response.
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
The control group receives i.p. injections of PBS with alum only.
Airway Challenge:
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
The control group is exposed to an aerosol of PBS only.
Treatment:
Administer Flufylline (dissolved in an appropriate vehicle, e.g., saline or DMSO) or vehicle control to the mice via a relevant route (e.g., intraperitoneal, oral gavage) 1 hour before each OVA challenge.
A positive control group treated with a corticosteroid like dexamethasone (e.g., 1 mg/kg, i.p.) should be included.
Endpoint Analysis:
24 to 48 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.
Experimental workflow for the OVA-induced asthma model.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed in mice by measuring the bronchoconstrictor response to methacholine.
Materials:
Whole-body plethysmograph (for unrestrained mice) or a forced oscillation technique system (for anesthetized mice)
Methacholine chloride (Sigma-Aldrich)
Sterile PBS
Protocol (using whole-body plethysmography):
Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.
Record baseline Penh readings for 3-5 minutes by nebulizing PBS into the chamber.
Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL in PBS) for 3 minutes at each concentration.
Record Penh values for 3-5 minutes following each methacholine challenge.
Plot the average Penh value against the methacholine concentration to generate a dose-response curve.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower airways for the analysis of inflammatory cell infiltration and cytokine levels.
Materials:
Anesthetic (e.g., ketamine/xylazine cocktail)
Tracheal cannula (e.g., 20G catheter)
Ice-cold PBS containing 0.5% BSA
Centrifuge
Hemocytometer or automated cell counter
Cytospin centrifuge and slides
Staining solution (e.g., Diff-Quik or Giemsa)
Protocol:
Deeply anesthetize the mouse.
Surgically expose the trachea and insert a cannula.
Instill 0.5 mL of ice-cold PBS with 0.5% BSA into the lungs and then gently aspirate. Repeat this process three times, pooling the recovered fluid.
Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C.
Collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA).
Resuspend the cell pellet in 1 mL of PBS.
Determine the total cell count using a hemocytometer.
Prepare cytospin slides by centrifuging 100 µL of the cell suspension onto a glass slide.
Stain the slides with Diff-Quik or Giemsa stain and perform a differential cell count (eosinophils, neutrophils, lymphocytes, macrophages) by counting at least 300 cells under a microscope.
Lung Histology
Histological analysis of lung tissue is used to assess airway inflammation, goblet cell hyperplasia, and mucus production.
Materials:
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
Paraffin embedding station
Microtome
Hematoxylin and Eosin (H&E) stain
Periodic acid-Schiff (PAS) stain
Protocol:
After BAL fluid collection, perfuse the lungs with PBS via the right ventricle to remove blood.
Inflate the lungs with 4% PFA or 10% neutral buffered formalin via the tracheal cannula at a constant pressure (e.g., 25 cmH₂O).
Excise the lungs and immerse them in the same fixative overnight at 4°C.
Process the fixed tissues through a series of ethanol and xylene washes and embed in paraffin.
Cut 4-5 µm thick sections using a microtome.
Stain sections with H&E to visualize inflammatory cell infiltration and with PAS to identify mucus-producing goblet cells.
Examine the stained sections under a light microscope and score the degree of inflammation and goblet cell hyperplasia.
Signaling Pathway
The anti-inflammatory effects of Flufylline are expected to be mediated through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP and subsequent downstream signaling events.
Proposed signaling pathway of Flufylline in inflammatory cells.
Pathway Description:
Flufylline, as a phosphodiesterase (PDE) inhibitor, prevents the degradation of cyclic AMP (cAMP) to 5'-AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of anti-inflammatory genes. Additionally, elevated cAMP and PKA activity can inhibit the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and TNF-α. This dual action of promoting anti-inflammatory pathways and inhibiting pro-inflammatory pathways contributes to the overall therapeutic effect in asthma.
Author: BenchChem Technical Support Team. Date: November 2025
Compound of Interest: Flufylline
CAS No.: 82190-91-8
Molecular Formula: C₂₁H₂₄FN₅O₃
Introduction
Flufylline is a methylxanthine derivative, structurally related to theophylline and caffeine.[1][2] Methylxanthines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties.[3][4][5] These effects are often attributed to mechanisms such as adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Given its structural class, Flufylline is a promising candidate for investigation as an anti-inflammatory agent.
This document provides a comprehensive suite of cell culture-based assays to systematically evaluate the anti-inflammatory potential of Flufylline. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's effects on key inflammatory mediators and signaling pathways. The assays will focus on:
Inhibition of Pro-inflammatory Mediators: Quantifying the effect of Flufylline on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), a key product of the cyclooxygenase-2 (COX-2) enzyme.
Cytokine Modulation: Measuring the release of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Intracellular Signaling Pathways: Investigating the impact of Flufylline on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
The murine macrophage cell line, RAW 264.7, will be utilized as the primary in vitro model system. These cells are widely used for studying inflammation as they respond robustly to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Data Presentation
The following tables are templates to illustrate how quantitative data from the described assays should be structured for clear presentation and comparison.
Table 1: Effect of Flufylline on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Treatment Group
Concentration (µM)
Nitrite Concentration (µM) (Mean ± SD)
% Inhibition of NO Production
Vehicle Control (Unstimulated)
-
1.2 ± 0.3
-
LPS (1 µg/mL)
-
45.8 ± 3.1
0%
LPS + Flufylline
1
38.5 ± 2.5
15.9%
LPS + Flufylline
10
22.1 ± 1.9
51.7%
LPS + Flufylline
50
9.7 ± 1.1
78.8%
L-NAME (Positive Control)
100
5.4 ± 0.8
88.2%
Table 2: Effect of Flufylline on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
Treatment Group
Concentration (µM)
TNF-α (pg/mL) (Mean ± SD)
IL-6 (pg/mL) (Mean ± SD)
Vehicle Control (Unstimulated)
-
35 ± 8
15 ± 4
LPS (1 µg/mL)
-
2540 ± 150
1850 ± 120
LPS + Flufylline
1
2130 ± 130
1600 ± 110
LPS + Flufylline
10
1250 ± 90
980 ± 75
LPS + Flufylline
50
480 ± 45
350 ± 30
Dexamethasone (Positive Control)
1
210 ± 25
150 ± 20
Table 3: Inhibitory Effect of Flufylline on COX-2 Activity
Treatment Group
Concentration (µM)
COX-2 Activity (% of Control) (Mean ± SD)
IC₅₀ (µM)
Vehicle Control
-
100 ± 5.2
-
Flufylline
0.1
92.3 ± 4.8
Flufylline
1
68.5 ± 3.9
8.5
Flufylline
10
45.1 ± 3.1
Flufylline
100
15.7 ± 2.2
Celecoxib (Positive Control)
1
8.9 ± 1.5
0.04
Table 4: Effect of Flufylline on MAPK and NF-κB Signaling Pathway Activation
Treatment Group
p-p38/total p38 (Relative Density)
p-JNK/total JNK (Relative Density)
p-ERK/total ERK (Relative Density)
Nuclear p65/Lamin B1 (Relative Density)
Vehicle Control (Unstimulated)
0.15 ± 0.03
0.12 ± 0.02
0.20 ± 0.04
0.18 ± 0.03
LPS (1 µg/mL)
1.00 ± 0.10
1.00 ± 0.09
1.00 ± 0.11
1.00 ± 0.12
LPS + Flufylline (50 µM)
0.45 ± 0.05
0.52 ± 0.06
0.85 ± 0.09
0.35 ± 0.04
Pathway-Specific Inhibitor
0.21 ± 0.04
0.25 ± 0.03
0.28 ± 0.05
0.22 ± 0.04
Experimental Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
Assay for Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
RAW 264.7 cells
24-well culture plates
Flufylline stock solution (dissolved in DMSO)
Lipopolysaccharide (LPS) from E. coli
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (NaNO₂) standard solution
Cell culture medium
Procedure:
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Flufylline (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and positive control (e.g., L-NAME) wells.
After incubation, collect 100 µL of the culture supernatant from each well.
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
Add 100 µL of Griess Reagent (equal parts of Component A and B, mixed just before use) to 100 µL of supernatant or standard in a 96-well plate.
Incubate for 10-15 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production by Flufylline.
Workflow for the Nitric Oxide Assay.
Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay (ELISA)
This protocol quantifies the secretion of TNF-α and IL-6 into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
RAW 264.7 cells
24-well culture plates
Flufylline stock solution
LPS
Mouse TNF-α and IL-6 ELISA kits
Microplate reader
Procedure:
Follow steps 1-3 of the Nitric Oxide Assay protocol. For cytokine measurement, a 24-hour stimulation period is generally appropriate.
After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.
Perform the ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions.
Measure the absorbance at the appropriate wavelength (typically 450 nm).
Calculate the cytokine concentrations in the samples using the standard curves provided in the kits and determine the inhibitory effect of Flufylline.
COX-2 Activity Assay
This protocol assesses the direct inhibitory effect of Flufylline on cyclooxygenase-2 (COX-2) enzyme activity, typically using a fluorometric inhibitor screening kit.
Materials:
COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, and arachidonic acid substrate)
Flufylline
Positive control inhibitor (e.g., Celecoxib)
96-well black microplate
Fluorescence microplate reader
Procedure:
Prepare the reagents as described in the kit manual.
In a 96-well black plate, add the reaction buffer, COX-2 enzyme, and various concentrations of Flufylline or a positive control inhibitor.
Add the fluorometric probe and cofactor solution.
Initiate the reaction by adding the arachidonic acid substrate.
Immediately measure the fluorescence in kinetic mode (e.g., at an excitation of 535 nm and emission of 587 nm) for 5-10 minutes.
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
Determine the percentage of COX-2 inhibition for each concentration of Flufylline and calculate the IC₅₀ value.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is for detecting the phosphorylation status of key MAPK proteins (p38, JNK, ERK) and the nuclear translocation of the NF-κB p65 subunit as markers of pathway activation.
Materials:
RAW 264.7 cells
6-well culture plates
Flufylline stock solution
LPS
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
Pre-treat the cells with Flufylline (e.g., 50 µM) or vehicle for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for detecting phosphorylation events (e.g., 15-60 minutes).
For whole-cell lysates (MAPK analysis): Wash cells with ice-cold PBS and lyse with RIPA buffer.
For nuclear extracts (NF-κB analysis): Use a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear fractions.
Determine the protein concentration of the lysates using a BCA assay.
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Perform electrophoresis and transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the ECL substrate.
Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for the total (non-phosphorylated) form of the protein or a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).
Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.
Application Notes and Protocols for Rolofylline in Cardiovascular Research Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for "Flufylline" did not yield sufficient specific data for the detailed analysis requested. Due to the s...
Author: BenchChem Technical Support Team. Date: November 2025
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Flufylline" did not yield sufficient specific data for the detailed analysis requested. Due to the structural and functional similarities as xanthine derivatives and the availability of extensive research, this document focuses on Rolofylline as a well-documented adenosine A1 receptor antagonist in cardiovascular models. The principles and methodologies described herein can serve as a valuable reference for investigating similar compounds.
Introduction
Rolofylline is a selective adenosine A1 receptor antagonist that has been investigated for the treatment of acute heart failure (AHF) with concomitant renal dysfunction, a condition often referred to as cardiorenal syndrome.[1] Adenosine levels are typically elevated in patients with heart failure, and the activation of A1 receptors in the kidneys can lead to afferent arteriolar vasoconstriction and increased sodium reabsorption, thereby impairing renal function.[2] Rolofylline was developed to counteract these effects by selectively blocking adenosine A1 receptors, aiming to improve renal blood flow and promote diuresis without significantly altering heart rate or blood pressure.[2][3]
These application notes provide a summary of the use of Rolofylline in cardiovascular research, with a focus on its application in human clinical trials for acute heart failure. Detailed protocols and quantitative data from key studies are presented to guide researchers in designing and interpreting experiments with similar adenosine A1 receptor antagonists.
Mechanism of Action and Signaling Pathway
Rolofylline exerts its effects by competitively inhibiting the adenosine A1 receptor. In the context of heart failure, elevated adenosine levels contribute to renal dysfunction. By blocking the A1 receptor in the kidneys, Rolofylline is expected to:
Increase Renal Blood Flow: By preventing adenosine-mediated vasoconstriction of the afferent arterioles.[2]
Enhance Diuresis and Natriuresis: By inhibiting sodium reabsorption in the proximal tubules.
This targeted action on the kidneys is intended to alleviate fluid overload and improve renal function in patients with acute heart failure.
Caption: Mechanism of action of Rolofylline in the cardiorenal syndrome.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from major clinical trials of Rolofylline in patients with acute heart failure and renal impairment.
Table 1: The PROTECT Pilot Study
Outcome
Placebo (n=78)
Rolofylline 10 mg (n=74)
Rolofylline 20 mg (n=75)
Rolofylline 30 mg (n=74)
Change in Serum Creatinine >0.3 mg/dL
21.8%
16.2%
12.0%
10.8%
60-Day Mortality or Readmission for CV or Renal Cause
44.9%
43.2%
38.7%
28.4% (HR 0.55)
Improved Dyspnea (Marked or Moderate)
Trend for improvement with Rolofylline
Table 2: The PROTECT Main Trial
Outcome
Placebo (n=664)
Rolofylline 30 mg (n=1338)
Odds Ratio (95% CI)
p-value
Primary Endpoint (Success/Failure/Unchanged)
36.0% (Success)
40.6% (Success)
0.92 (0.78-1.09)
0.35
Persistent Renal Impairment
13.7%
15.0%
1.11 (0.85-1.46)
0.44
60-Day Death or Readmission for CV or Renal Causes
31.9%
30.7%
0.98 (0.83-1.17)
0.86
Mean Body Weight Change (Day 4)
-2.6 kg
-3.0 kg
0.005
Table 3: The REACH UP Study
Outcome
Placebo (n=40)
Rolofylline 30 mg (n=36)
Treatment Failure within 30 days
30%
33%
Persistent Renal Impairment (through Day 14)
18%
6%
Heart Failure Readmissions (through Day 60)
7
2
Experimental Protocols
The following is a generalized protocol based on the methodologies of the PROTECT clinical trials for the investigation of a selective adenosine A1 receptor antagonist in acute heart failure.
Protocol: Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial
1. Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in patients hospitalized for acute heart failure with renal impairment.
2. Patient Population:
Inclusion Criteria:
Adults (e.g., ≥18 years) hospitalized with a primary diagnosis of acute heart failure.
Evidence of renal dysfunction, defined as an estimated creatinine clearance (eCrCl) within a specified range (e.g., 20-80 mL/min).
Requirement for intravenous loop diuretic therapy.
Elevated natriuretic peptide levels (e.g., BNP or NT-proBNP).
Exclusion Criteria:
Conditions that may confound the assessment of renal function or heart failure.
High risk for seizures or other significant comorbidities.
Recent acute coronary syndrome.
3. Study Design and Randomization:
Patients are randomized in a specified ratio (e.g., 2:1) to receive either the investigational drug or a matching placebo.
The study is double-blinded, where neither the patient nor the investigator knows the treatment assignment.
4. Investigational Drug Administration:
The drug (e.g., Rolofylline 30 mg) or placebo is administered as an intravenous infusion over a specified duration (e.g., 4 hours) daily for a set period (e.g., up to 3 days).
Concomitant standard-of-care therapy for acute heart failure, including loop diuretics, is administered as clinically indicated.
5. Endpoints:
Primary Endpoint: A composite endpoint assessing changes in clinical status, including improvement in dyspnea, worsening heart failure, and changes in renal function.
Secondary Endpoints:
Persistent worsening of renal function.
60-day rate of all-cause mortality or readmission for cardiovascular or renal causes.
Changes in body weight and urine output.
6. Assessments:
Regular monitoring of vital signs, fluid balance, and clinical symptoms.
Serial measurements of serum creatinine, BUN, and electrolytes.
Follow-up assessments at specified time points (e.g., 7, 14, and 60 days) post-treatment.
Application Notes and Protocols for Measuring Flufylline's Effect on Intracellular cAMP
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for measuring the effects of Flufylline on intracellular cyclic AMP (cAMP) levels. Flufyllin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the effects of Flufylline on intracellular cyclic AMP (cAMP) levels. Flufylline, a methylxanthine derivative, is expected to modulate cAMP signaling primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These protocols are designed to offer robust and reliable methods for quantifying these effects in a laboratory setting.
Application Note 1: Introduction to Flufylline and Intracellular cAMP Signaling
Mechanism of Action: How Flufylline Impacts Intracellular cAMP
Cyclic AMP is a critical second messenger involved in numerous cellular processes. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterase (PDE) enzymes. Flufylline can influence this balance through two primary pathways:
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cAMP, terminating its signaling action.[1] Methylxanthines like theophylline are known non-selective PDE inhibitors.[2] By inhibiting PDEs, Flufylline is expected to prevent the degradation of cAMP, leading to its accumulation within the cell.
Adenosine Receptor Antagonism: Adenosine receptors, particularly the A1 and A2 subtypes, play a crucial role in regulating adenylyl cyclase activity. A1 receptor activation, coupled to the inhibitory G-protein (Gi), decreases AC activity and thus lowers cAMP levels. Conversely, A2 receptor activation, coupled to the stimulatory G-protein (Gs), increases AC activity and raises cAMP levels. Methylxanthines like caffeine and theophylline are well-documented adenosine receptor antagonists.[3][4] By blocking the inhibitory A1 adenosine receptors, Flufylline can lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP.
The net effect of Flufylline on intracellular cAMP will depend on the cell type, the specific adenosine receptor subtypes expressed, and the basal activity of adenylyl cyclase and phosphodiesterases.
Signaling Pathway of cAMP Regulation
Caption: cAMP signaling pathway and points of Flufylline intervention.
Application Note 2: Measurement of Flufylline-induced cAMP Modulation using Immunoassays
Competitive immunoassays are highly sensitive and specific methods for quantifying intracellular cAMP. These assays rely on the competition between unlabeled cAMP in a sample and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The measured signal is inversely proportional to the amount of cAMP in the sample.[5]
This protocol outlines a standard competitive ELISA for the quantitative determination of cAMP in cell lysates.
Experimental Workflow for cAMP ELISA
Caption: Workflow for a competitive cAMP ELISA experiment.
Methodology:
Cell Culture and Treatment:
Seed cells (e.g., HEK293, CHO, or a cell line relevant to the research question) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Starve the cells in serum-free media for 2-4 hours if necessary.
Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.1 mM to prevent cAMP degradation, if the primary goal is to study effects on adenylyl cyclase.
Add varying concentrations of Flufylline to the wells. Include appropriate controls (vehicle control, positive control like Forskolin to directly activate adenylyl cyclase).
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
Cell Lysis:
Aspirate the media and lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit (e.g., GenScript cAMP ELISA Detection Kit). Typically, this involves adding 100 µL of lysis buffer to each well and incubating for 10-20 minutes at room temperature with gentle shaking.
ELISA Procedure:
Prepare cAMP standards as per the kit instructions.
Add 100 µL of standards and cell lysates to the appropriate wells of the anti-cAMP antibody-coated microplate.
Add 50 µL of HRP-conjugated cAMP to all wells (except for non-specific binding wells).
Cover the plate and incubate for 2 hours at 4°C.
Wash the plate four times with 1x Wash Solution.
Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.
Add 50 µL of Stop Solution to each well.
Read the absorbance at 450 nm on a microplate reader.
Data Analysis:
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The absorbance will be inversely proportional to the cAMP concentration.
HTRF assays are a popular alternative to ELISA, offering a no-wash format that is highly amenable to high-throughput screening. The assay is based on a competitive immunoassay principle using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
Experimental Workflow for cAMP HTRF Assay
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) assay.
Methodology:
Cell Preparation and Treatment:
Harvest and resuspend cells in a suitable assay buffer.
Dispense cells into a 384-well low-volume plate.
Add varying concentrations of Flufylline. For studying Gi-coupled receptor antagonism, co-stimulate with an adenylyl cyclase activator like Forskolin.
Incubate for the desired stimulation time (typically 30 minutes) at room temperature.
Detection:
Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP HiRange kit). This involves diluting the cAMP-d2 and anti-cAMP Cryptate conjugates.
Dispense the detection reagents into the wells.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
Calculate the ratio of the 665 nm to 620 nm signals. This ratio is inversely proportional to the cAMP concentration in the sample.
Generate a standard curve using cAMP standards and determine the cAMP concentration in the experimental samples.
Reporter gene assays provide a method for measuring changes in gene expression downstream of cAMP signaling. These assays typically use a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the cAMP Response Element (CRE). When intracellular cAMP levels rise, PKA is activated, which in turn phosphorylates and activates the transcription factor CREB (CRE-binding protein). Activated CREB binds to CREs and drives the expression of the reporter gene.
Protocol 3: CRE-Luciferase Reporter Assay
This protocol describes how to measure Flufylline-induced cAMP signaling using a CRE-luciferase reporter system.
Experimental Workflow for CRE-Luciferase Reporter Assay
Flufylline Administration Protocol for Long-Term Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the long-term administration of Flufylline in rodent models for preclinical safety and efficacy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the long-term administration of Flufylline in rodent models for preclinical safety and efficacy evaluation. Flufylline, a xanthine derivative, is investigated for its potential therapeutic applications. Given the limited publicly available data on Flufylline, this protocol is established based on established methodologies for related xanthine compounds such as theophylline, caffeine, and pentoxifylline, and adheres to international guidelines for chronic toxicity studies. The provided protocols and application notes are intended to serve as a foundational guide for researchers initiating long-term in vivo studies with Flufylline.
Introduction
Flufylline, chemically known as 7-[2-[4-(p-Fluorobenzoyl)piperidino]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, is a xanthine derivative. The xanthine class of compounds, which includes well-known substances like caffeine and theophylline, typically exerts its physiological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions can lead to a wide range of physiological responses, including central nervous system stimulation, smooth muscle relaxation (particularly in the bronchi), and diuresis.
Long-term animal studies are critical for evaluating the safety profile and potential therapeutic efficacy of novel compounds like Flufylline. This document outlines a detailed protocol for a chronic oral toxicity study in rodents, based on OECD Guideline 452. It also provides information on dose selection, formulation, administration, and monitoring parameters.
Mechanism of Action (Hypothesized)
As a xanthine derivative, Flufylline is hypothesized to act as an antagonist of adenosine receptors (A1, A2A, A2B, and A3) and an inhibitor of phosphodiesterases.
Adenosine Receptor Antagonism: Adenosine is a nucleoside that modulates various physiological processes. By blocking adenosine receptors, Flufylline may reverse adenosine-induced effects, leading to increased neuronal firing, vasoconstriction or vasodilation depending on the receptor subtype and location, and modulation of inflammatory responses.
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers. Inhibition of PDEs by Flufylline would lead to increased intracellular levels of cAMP and cGMP, resulting in a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory actions.
Hypothesized mechanism of action for Flufylline.
Materials and Methods
Test Substance and Formulation
Test Substance: Flufylline (purity ≥ 98%)
Vehicle: A suitable vehicle for oral administration should be selected based on the solubility and stability of Flufylline. Common vehicles for oral gavage in rodents include:
0.5% (w/v) Methylcellulose in sterile water
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
Corn oil (if the compound is lipophilic)
Formulation Preparation: The test substance should be freshly prepared daily as a homogenous suspension or solution in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
Animal Model
Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6 or CD-1)
Age: Young adults (8-10 weeks at the start of the study)
Sex: Both males and females should be used.
Group Size: A minimum of 20 animals per sex per group for rodents is recommended for chronic studies to ensure statistical power.[1][2][3][4]
Experimental Design
A long-term toxicity study should be conducted for a minimum of 12 months.[1]
Groups:
Group 1: Vehicle control (receiving only the vehicle)
Group 2: Low dose
Group 3: Mid dose
Group 4: High dose
Dose Selection: Dose levels should be selected based on preliminary dose-range finding studies. The high dose should induce some signs of toxicity but not significant mortality. The low dose should be a "no-observed-adverse-effect-level" (NOAEL).
Administration: Oral gavage is the preferred route for precise dosing. Administration should occur once daily, at approximately the same time each day.
Experimental Protocols
Long-Term Oral Toxicity Study (Based on OECD 452)
Experimental workflow for a long-term oral toxicity study.
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the start of the study.
Randomization: Animals are randomly assigned to the control and treatment groups.
Dosing: The test substance or vehicle is administered daily via oral gavage for 12 months.
Clinical Observations: A thorough clinical examination of each animal is conducted daily. This includes observation of skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Body Weight and Food/Water Consumption: Individual animal body weights and food consumption are recorded weekly for the first 13 weeks and at least once every 4 weeks thereafter. Water consumption is also monitored.
Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for analysis of hematological and clinical chemistry parameters.
Urinalysis: Urinalysis is performed at similar intervals to blood collection.
Ophthalmological Examination: An ophthalmological examination is performed on all animals before the study begins and on control and high-dose animals at the end of the study.
Terminal Procedures: At the end of the 12-month period, all surviving animals are euthanized. A full gross necropsy is performed on all animals.
Histopathology: Specified organs and tissues are collected, weighed, and preserved for microscopic examination.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Hypothetical Dosing Regimen for Long-Term Flufylline Study in Rats
Group
Treatment
Dose Level (mg/kg/day)
Administration Volume (mL/kg)
1
Vehicle Control
0
10
2
Low Dose
10
10
3
Mid Dose
30
10
4
High Dose
100
10
Table 2: Key Monitoring Parameters and Schedule
Parameter
Schedule
Clinical Observations
Daily
Body Weight
Weekly for 13 weeks, then monthly
Food Consumption
Weekly for 13 weeks, then monthly
Hematology
Baseline, 3, 6, 12 months
Clinical Chemistry
Baseline, 3, 6, 12 months
Urinalysis
Baseline, 3, 6, 12 months
Ophthalmology
Baseline and 12 months
Gross Necropsy
At termination (12 months)
Histopathology
At termination (12 months)
Table 3: Example Hematology Parameters to be Analyzed
Parameter
Unit
Red Blood Cell (RBC) Count
10^6/µL
Hemoglobin (HGB)
g/dL
Hematocrit (HCT)
%
Mean Corpuscular Volume (MCV)
fL
White Blood Cell (WBC) Count
10^3/µL
Differential Leukocyte Count
%
Platelet Count
10^3/µL
Table 4: Example Clinical Chemistry Parameters to be Analyzed
Parameter
Unit
Alanine Aminotransferase (ALT)
U/L
Aspartate Aminotransferase (AST)
U/L
Alkaline Phosphatase (ALP)
U/L
Total Bilirubin
mg/dL
Blood Urea Nitrogen (BUN)
mg/dL
Creatinine
mg/dL
Glucose
mg/dL
Total Protein
g/dL
Albumin
g/dL
Electrolytes (Na+, K+, Cl-)
mmol/L
Discussion and Considerations
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The use of oral gavage requires trained personnel to minimize stress and potential injury to the animals.
Data Analysis: Statistical analysis should be performed to compare the data from the treatment groups with the control group. Appropriate statistical methods should be chosen based on the nature of the data.
Interpretation of Results: The results of the long-term study will provide crucial information on the safety profile of Flufylline. Any observed adverse effects should be carefully evaluated in the context of the dose level and potential relevance to human exposure.
This document provides a framework for conducting long-term animal studies with Flufylline. Researchers should adapt these protocols based on the specific objectives of their study and any preliminary data available for the compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Doxofylline and its Metabolites
Audience: Researchers, scientists, and drug development professionals. Note on Analyte Name: The analyte "Flufylline" was not found in the scientific literature. Based on the similarity in name and therapeutic area, this...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Note on Analyte Name: The analyte "Flufylline" was not found in the scientific literature. Based on the similarity in name and therapeutic area, this document will focus on Doxofylline , a methylxanthine derivative used as a bronchodilator.
Introduction
Doxofylline is a novel bronchodilator xanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It exhibits a pharmacological profile distinct from theophylline, with a better safety profile due to its lower affinity for adenosine A1 and A2 receptors. Accurate and sensitive quantification of Doxofylline and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed protocols and application notes for the analysis of Doxofylline and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Doxofylline.
Table 1: LC-MS/MS Method Parameters for Doxofylline Quantification
Parameter
Value
Chromatography
Column
Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)
Mobile Phase A
0.3% Formic Acid in Water
Mobile Phase B
90% Acetonitrile with 0.3% Formic Acid
Flow Rate
Gradient elution
Total Run Time
2.6 minutes
Mass Spectrometry
Ionization Mode
Electrospray Ionization (ESI), Positive
Analysis Mode
Multiple Reaction Monitoring (MRM)
Doxofylline Transition
m/z 267.0 → 181.0
Internal Standard (Doxofylline-d4) Transition
m/z 271.2 → 181.1
Table 2: Method Validation Parameters for Doxofylline Analysis
Parameter
Result
Linearity Range
20.0 to 16,000 ng/mL
Intra-batch Accuracy
Deviation
-8.0% to 2.5%
Precision (RSD)
1.3% to 9.0%
Inter-batch Accuracy
Deviation
-5.8% to 0.8%
Precision (RSD)
2.2% to 7.0%
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of Doxofylline from human serum samples.
Sample Thawing: Thaw frozen human serum samples at room temperature.
Aliquoting: Pipette 100 µL of serum into a clean microcentrifuge tube.
Internal Standard Addition: Add 20 µL of the internal standard working solution (Doxofylline-d4) to each sample, except for the blank matrix.
Protein Precipitation: Add 400 µL of acetonitrile to each tube.
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines the conditions for the analysis of Doxofylline using a UPLC-MS/MS system.
LC System: A UPLC system capable of binary gradient elution.
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Separation:
Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm).
Mobile Phase A: 0.3% formic acid in water.
Mobile Phase B: 90% acetonitrile with 0.3% formic acid.
Gradient Program:
0.0-0.5 min: 10% B
0.5-1.5 min: 10-90% B
1.5-2.0 min: 90% B
2.0-2.1 min: 90-10% B
2.1-2.6 min: 10% B
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometric Detection:
Ionization Mode: ESI Positive.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions:
Doxofylline: m/z 267.0 → 181.0
Doxofylline-d4 (IS): m/z 271.2 → 181.1
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the sample preparation and analysis workflow.
Caption: Workflow for Doxofylline analysis.
Metabolic Pathway of Doxofylline
Doxofylline undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation of the dioxolane ring and N-demethylation. The major metabolites identified are hydroxyethyltheophylline, 7-theophylline acetaldehyde, and 7-theophylline acetic acid.[1][2]
Application Notes and Protocols: In Vitro Organ Bath Studies of Flufylline on Tracheal Tissue
For Researchers, Scientists, and Drug Development Professionals Introduction Flufylline is a xanthine derivative that, like theophylline, is expected to act as a non-selective phosphodiesterase (PDE) inhibitor.[1] Inhibi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufylline is a xanthine derivative that, like theophylline, is expected to act as a non-selective phosphodiesterase (PDE) inhibitor.[1] Inhibition of PDEs leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in airway smooth muscle relaxation.[2][3] Elevated cAMP levels, in particular, are associated with bronchodilation, making PDE inhibitors a therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5]
Isolated organ bath studies are a fundamental in vitro method for characterizing the pharmacological effects of compounds on smooth muscle contractility. This technique allows for the direct measurement of tissue relaxation or contraction in a controlled physiological environment, providing valuable data on a drug's potency, efficacy, and mechanism of action.
These application notes provide a detailed protocol for investigating the effects of Flufylline on isolated tracheal tissue, a standard model for assessing bronchodilator activity.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Relaxant Effect of Flufylline on Pre-contracted Tracheal Tissue
Compound
Agonist (Concentration)
N
EC₅₀ (M)
Eₘₐₓ (% Relaxation)
Flufylline
Histamine (10 µM)
e.g., 6
User Defined
User Defined
Flufylline
Methacholine (1 µM)
e.g., 6
User Defined
User Defined
Theophylline (Control)
Histamine (10 µM)
e.g., 6
User Defined
User Defined
Theophylline (Control)
Methacholine (1 µM)
e.g., 6
User Defined
User Defined
N represents the number of independent experiments. EC₅₀ is the concentration of the compound that produces 50% of the maximal response. Eₘₐₓ is the maximum relaxation observed.
Table 2: Effect of Antagonists on Flufylline-induced Tracheal Relaxation
Flufylline Concentration (M)
% Relaxation (Control)
% Relaxation (+ Antagonist 1)
% Relaxation (+ Antagonist 2)
e.g., 10⁻⁸
User Defined
User Defined
User Defined
e.g., 10⁻⁷
User Defined
User Defined
User Defined
e.g., 10⁻⁶
User Defined
User Defined
User Defined
e.g., 10⁻⁵
User Defined
User Defined
User Defined
e.g., 10⁻⁴
User Defined
User Defined
User Defined
This table is used to investigate the mechanism of action by observing shifts in the concentration-response curve in the presence of specific antagonists.
Experimental Protocols
Materials and Solutions
Animals: Male Hartley guinea pigs (300-500 g) are commonly used for tracheal tissue studies.
Physiological Salt Solution (PSS): Krebs-Henseleit solution is a standard buffer for these experiments. Its composition (in mM) is: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1.
Gases: A mixture of 95% O₂ and 5% CO₂ is used to aerate the PSS, maintaining a physiological pH of approximately 7.4.
Drugs and Reagents:
Flufylline
Theophylline (positive control)
Histamine or Methacholine (contractile agents)
Propranolol (to block β-adrenergic receptors, if necessary)
Dimethyl sulfoxide (DMSO) for dissolving compounds, if required. The final concentration in the organ bath should not exceed 0.1% to avoid solvent effects.
Tissue Preparation
Humanely euthanize a guinea pig following approved institutional guidelines.
Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated PSS.
Remove adhering connective tissue and fat.
Cut the trachea into rings, each 3-4 mm in width. For some experimental setups, these rings can be sutured together to form a tracheal chain.
The tracheal rings can be used with the epithelium intact or denuded. To denude the epithelium, gently rub the inner surface of the ring with a small wooden stick or forceps.
Organ Bath Setup
Mount each tracheal ring in a 10 mL organ bath filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
Suspend the rings between two stainless steel hooks. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
Apply an initial tension of 1.0-1.5 g to the tissue and allow it to equilibrate for at least 60 minutes. During this equilibration period, wash the tissue with fresh PSS every 15 minutes.
After equilibration, induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (e.g., 10 µM) or methacholine (e.g., 1 µM).
Once the contraction has reached a stable plateau, add Flufylline to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻³ M).
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
Record the relaxant response as a percentage of the pre-contraction induced by histamine or methacholine.
At the end of each experiment, add a high concentration of a known potent bronchodilator like isoprenaline or theophylline to determine the maximal relaxation.
Data Analysis
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the Flufylline concentration.
Calculate the EC₅₀ and Eₘₐₓ values from the concentration-response curves using a suitable nonlinear regression analysis (e.g., sigmoidal dose-response).
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the effects of Flufylline with the control.
Visualizations
Signaling Pathway of Flufylline-induced Tracheal Relaxation
Caption: Mechanism of Flufylline-induced smooth muscle relaxation.
Experimental Workflow for Organ Bath Studies
Caption: Workflow for in vitro organ bath experiments.
Logical Relationship of PDE Inhibition and Bronchodilation
Application Note and Protocols: Assessing the Impact of Flufylline on Histamine Release
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental framework for evaluating the effect of Flufylline, a putative xanthine derivative, on histamine rele...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for evaluating the effect of Flufylline, a putative xanthine derivative, on histamine release from mast cells. The protocols outlined herein describe methods for inducing histamine release using both immunological (IgE/antigen) and non-immunological (compound 48/80) stimuli in the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mast cell degranulation. Furthermore, this guide includes a protocol for assessing the cytotoxicity of Flufylline to ensure that any observed inhibition of histamine release is not a result of cell death. Data presentation is standardized in tabular format for clear interpretation, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Histamine is a critical mediator of type I hypersensitivity reactions and allergic inflammation, released primarily from the granules of mast cells and basophils.[1] The release process, known as degranulation, can be triggered by various stimuli, including the cross-linking of high-affinity IgE receptors (FcεRI) by antigen-IgE complexes or by non-immunological secretagogues like compound 48/80.[2][3] The signaling cascades leading to degranulation are complex, involving protein kinases, G-proteins, and fluctuations in intracellular calcium levels.[3][4]
Xanthine derivatives, such as theophylline, have been shown to inhibit histamine release, primarily through mechanisms involving phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. PDE inhibitors increase intracellular cyclic adenosine monophosphate (cAMP) levels, which has an inhibitory effect on mast cell degranulation. Flufylline, as a xanthine derivative, is hypothesized to exert similar effects. This application note provides the necessary protocols to test this hypothesis by quantifying Flufylline's impact on histamine release and to probe its potential mechanism of action.
Signaling Pathways of Histamine Release
Understanding the molecular pathways that lead to mast cell degranulation is crucial for interpreting the effects of pharmacological agents like Flufylline. Below are diagrams illustrating the key signaling events initiated by IgE-antigen complex and compound 48/80.
Technical Support Center: Improving Flufylline Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Flufylline.
Introduction to Flufylline Solubility
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when Flufylline does not dissolve in water?
A1: Start by assessing the basic physicochemical properties of your Flufylline sample. The initial steps should involve:
Visual Inspection: Note if the compound is crystalline or amorphous, as amorphous forms are often more soluble.
pH Adjustment: Determine if Flufylline has ionizable groups. As a xanthine derivative, it is likely to be a weak base.[2] Adjusting the pH of the solution can significantly impact the solubility of ionizable compounds.[3][4]
Heating: Gently heating the solution can increase the solubility of many compounds.[4] However, be cautious of potential degradation at elevated temperatures.
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization can be employed.
Q2: Which solvents or co-solvents are recommended for dissolving Flufylline?
A2: For poorly water-soluble drugs, the use of co-solvents is a common and effective technique. The selection of a co-solvent depends on the specific properties of the drug and the requirements of the experiment.
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used due to their low toxicity.
Organic Solvents: For creating concentrated stock solutions that are then diluted in an aqueous medium, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How can I enhance the solubility of Flufylline for in vitro assays?
A3: Several techniques can be employed to improve the solubility of Flufylline for in vitro studies:
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Sodium lauryl sulfate (SLS) is a commonly used surfactant.
Q4: Are there any concerns about the stability of Flufylline in aqueous solutions?
A4: Yes, the chemical stability of a drug in solution is a critical factor. For compounds with ester groups or other labile functionalities, hydrolysis can occur, especially at non-neutral pH and elevated temperatures. It is important to:
Conduct stability studies to assess degradation over time.
Analyze for potential degradation products using techniques like HPLC.
Consider that some surfactants can induce degradation.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Citation
Flufylline precipitates out of solution after initial dissolution.
The solution is supersaturated. The addition of an aqueous buffer to a stock solution in an organic solvent changed the solvent properties.
Reduce the final concentration of Flufylline. Increase the proportion of the co-solvent if experimentally permissible. Filter the solution to remove any precipitate before use.
The dissolution rate is very slow.
The particle size of the Flufylline powder is too large. The compound has poor wettability.
Reduce the particle size using micronization. Add a small amount of a surfactant to improve wetting.
Inconsistent results in biological assays.
Incomplete dissolution leading to variable effective concentrations. Degradation of Flufylline in the assay medium.
Ensure complete dissolution before use; consider filtration. Evaluate the stability of Flufylline under the specific assay conditions (pH, temperature, medium components).
The chosen excipient is not improving solubility.
The excipient is not compatible with Flufylline. The ratio of drug to excipient is not optimal.
Screen a variety of excipients with different properties (e.g., different types of cyclodextrins or polymers). Optimize the drug-to-excipient ratio through systematic studies.
Experimental Protocols
Protocol 1: Co-solvent Screening for Flufylline Solubility Enhancement
This protocol outlines a method for screening various co-solvents to identify an effective system for dissolving Flufylline.
Preparation of Flufylline Samples: Weigh 10 mg of Flufylline powder into several separate glass vials.
Initial Insolubility Check: Add 1 mL of purified water to one vial to confirm the poor solubility of the compound.
Preparation of Co-solvent Mixtures: Prepare stock solutions of potential co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) in water at various concentrations (e.g., 10%, 25%, 50% v/v).
Solubility Testing: To the vials containing Flufylline, add the co-solvent mixtures dropwise while vortexing.
Observation: Continue adding the co-solvent mixture until the Flufylline is completely dissolved. Record the minimum concentration of each co-solvent required for complete dissolution.
Selection: Choose the co-solvent system that provides complete dissolution at the lowest, experimentally acceptable concentration.
Protocol 2: Preparation of a Flufylline-PEG 4000 Solid Dispersion by Fusion Method
This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of Flufylline.
Weighing Components: Weigh Flufylline and PEG 4000 in a specific ratio (e.g., 1:2 w/w).
Melting the Carrier: Gently heat the PEG 4000 in a porcelain dish until it melts completely.
Incorporation of Drug: Add the Flufylline powder to the molten PEG 4000 and stir continuously until a homogenous mixture is obtained.
Cooling and Solidification: Rapidly cool the mixture on an ice bath to solidify the dispersion.
Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
Characterization: Characterize the prepared solid dispersion for properties like dissolution rate and compare it to the pure drug.
Diagrams
Caption: A general workflow for enhancing the aqueous solubility of Flufylline.
Caption: A decision tree for selecting a suitable solubility enhancement technique.
Technical Support Center: Troubleshooting Flufylline Instability in Cell Culture Media
Welcome to the technical support center for Flufylline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with Flufylline instability and s...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Flufylline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with Flufylline instability and solubility in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Flufylline are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] Flufylline, like other small molecules, can degrade over time in the aqueous and complex environment of cell culture. This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects, contributing to experimental variability.
Q2: What are the primary factors that can contribute to the degradation of Flufylline in my cell culture experiments?
A2: Several factors can influence the stability of Flufylline in cell culture media:
pH: The pH of standard cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible chemical bonds within the Flufylline molecule.
Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the degradation of thermally sensitive compounds.
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize Flufylline.[2] Additionally, live cells themselves can metabolize the compound.
Light Exposure: Some compounds are sensitive to light. Exposure of your Flufylline stock solutions or culture plates to light for extended periods could lead to photodegradation.
Reactive Components in Media: Certain components within the culture media could potentially react with Flufylline, leading to its degradation.
Q3: I've observed a precipitate in my culture medium after adding Flufylline. What could be the cause?
A3: Precipitation of Flufylline in cell culture media is likely due to solubility issues. Common causes include:
High Final Concentration: The intended experimental concentration of Flufylline may exceed its solubility limit in the specific cell culture medium being used.
"Solvent Shock": When a concentrated stock solution of Flufylline (often in a solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can fail to dissolve properly and precipitate out of solution.
Media Composition: Different cell culture media have varying compositions of salts, amino acids, and other components that can affect the solubility of small molecules.
Temperature: Changes in temperature, such as warming the media to 37°C, can sometimes decrease the solubility of certain compounds.
Q4: How does serum in the culture medium affect Flufylline stability and availability?
A4: Serum can have a dual effect on Flufylline. On one hand, it contains enzymes that can degrade the compound, as mentioned earlier.[2] On the other hand, Flufylline may bind to proteins within the serum, such as albumin. This protein binding can reduce the free concentration of Flufylline available to interact with the cells, potentially affecting its potency.[3][4] However, in some cases, protein binding can also protect the compound from degradation.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Loss of Potency
If you are observing a decrease in the expected biological effect of Flufylline over time or between experiments, it is crucial to investigate its stability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent Flufylline bioactivity.
Detailed Steps:
Prepare Fresh Solutions: Always prepare fresh working solutions of Flufylline from a concentrated stock immediately before each experiment. Avoid using old or stored diluted solutions.
Assess Stability:
Incubate Flufylline in your complete cell culture medium (with and without cells) at 37°C.
Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
Analyze the concentration of the parent Flufylline compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to Flufylline over time indicates instability.
Serum vs. Serum-Free Media: To determine if serum components are causing degradation, compare the stability of Flufylline in your basal medium versus the complete medium containing serum.
Optimize Storage: Store your concentrated stock solution of Flufylline in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect stock solutions from light by using amber vials.
Issue 2: Precipitation in Cell Culture Medium
If you observe cloudiness or a visible precipitate after adding Flufylline to your cell culture medium, address it with the following steps.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Flufylline precipitation.
Detailed Steps:
Check Stock Solution: Ensure your concentrated stock solution is fully dissolved. If you see any precipitate in the stock, gently warm it or sonicate briefly.
Optimize Dilution:
Pre-warm the cell culture medium to 37°C before adding the Flufylline stock solution.
When diluting, add the stock solution to a larger volume of medium and mix immediately and thoroughly. Avoid adding a small volume of medium to a large volume of concentrated stock.
Determine Maximum Soluble Concentration:
Prepare a series of dilutions of Flufylline in your cell culture medium.
Incubate these dilutions at 37°C for a duration relevant to your experiment.
Visually inspect for any signs of precipitation. The highest concentration that remains clear is your working maximum soluble concentration.
Consider Co-solvents: For particularly challenging solubility issues, the use of a biocompatible co-solvent may be explored, but this should be carefully validated for its effects on your specific cell line.
Experimental Protocols
Protocol 1: Assessing Flufylline Stability in Cell Culture Medium
This protocol provides a method to determine the stability of Flufylline under your experimental conditions.
Methodology:
Preparation: Prepare a solution of Flufylline in your complete cell culture medium at the final working concentration you intend to use in your experiments.
Incubation: Incubate this solution in a cell culture incubator at 37°C and 5% CO2.
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
Analysis: Analyze the concentration of Flufylline in each aliquot using a validated HPLC or LC-MS method.
Data Interpretation: Plot the concentration of Flufylline as a percentage of the initial concentration (time 0) versus time. A significant decrease over time indicates instability.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps to identify the highest concentration of Flufylline that can be used in your cell culture medium without precipitation.
Methodology:
Prepare Dilutions: Create a series of dilutions of Flufylline in your cell culture medium, starting from a concentration higher than your intended experimental concentration.
Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.
Microscopic Examination: For a more sensitive assessment, examine a small drop of each solution under a microscope to look for micro-precipitates.
Data Presentation
Table 1: Hypothetical Stability of Flufylline in Different Media Formulations at 37°C
Time (Hours)
% Remaining in DMEM + 10% FBS
% Remaining in RPMI-1640 + 10% FBS
% Remaining in Serum-Free Medium
0
100
100
100
6
95
92
98
12
88
85
96
24
75
70
91
48
55
50
82
This data is for illustrative purposes only.
Table 2: Hypothetical Solubility of Flufylline in DMEM at 37°C
Final DMSO Concentration
Maximum Soluble Concentration of Flufylline (µM)
Observation
0.1%
50
Clear Solution
0.1%
100
Slight Haze
0.1%
200
Visible Precipitate
0.5%
100
Clear Solution
0.5%
200
Slight Haze
This data is for illustrative purposes only.
Signaling Pathway
Flufylline is a xanthine derivative. Xanthines are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. The following diagram illustrates a hypothetical signaling pathway that could be modulated by Flufylline.
Caption: Hypothetical signaling pathway for Flufylline.
Technical Support Center: Flufylline Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Flufylline to minimize side effects during pre-clinical and clinical experiments...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Flufylline to minimize side effects during pre-clinical and clinical experiments.
Disclaimer: Flufylline is a research compound with limited publicly available data. The information provided here is based on the pharmacology of structurally related compounds, primarily theophylline and other xanthine derivatives. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of Flufylline?
A1: Based on its structural similarity to theophylline, Flufylline is presumed to act as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2] PDE inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation (bronchodilation).[1][3] Adenosine receptor antagonism can contribute to both therapeutic and adverse effects.
Q2: What are the expected side effects of Flufylline?
A2: Common side effects associated with theophylline and other xanthine derivatives, which may be anticipated with Flufylline, include nausea, vomiting, headache, and insomnia.[2] At higher concentrations, more severe side effects such as tachycardia, arrhythmias, and seizures can occur.
Q3: How can we start to determine a safe and effective dose range for Flufylline in our model?
A3: Initial dose-ranging studies are crucial. These can begin with in vitro cytotoxicity assays on relevant cell lines to establish a preliminary therapeutic window. Subsequent in vivo studies in animal models should start with low doses and escalate gradually while monitoring for efficacy and signs of toxicity.
Q4: What are the key pharmacokinetic parameters to consider for Flufylline?
A4: Key parameters include absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic pathways (e.g., potential involvement of cytochrome P450 enzymes) and the half-life of Flufylline is essential for designing appropriate dosing schedules and avoiding drug accumulation.
Troubleshooting Guides
Issue
Potential Cause
Troubleshooting Steps
High incidence of seizures in animal models at presumed therapeutic doses.
Narrow therapeutic index; rapid absorption leading to high peak plasma concentrations.
1. Reduce the dose and/or increase the dosing interval.2. Consider a different route of administration (e.g., continuous infusion instead of bolus injection) to maintain steady-state concentrations.3. Analyze plasma concentrations to correlate with adverse events.
1. Verify the formulation and route of administration.2. Conduct pharmacokinetic studies to assess bioavailability and clearance.3. Increase the number of subjects per group to account for biological variability.
Observed cardiotoxicity (e.g., arrhythmias) in animal studies.
Adenosine receptor antagonism or PDE inhibition affecting cardiac tissue.
1. Lower the dose immediately.2. Monitor cardiovascular parameters (ECG, heart rate, blood pressure) continuously during the experiment.3. Consider co-administration of a cardioselective beta-blocker in consultation with a veterinarian to mitigate effects, though this may confound results.
Signs of gastrointestinal distress (vomiting, diarrhea) in animal subjects.
Direct irritation of the GI tract; central nervous system-mediated effects.
1. Administer Flufylline with food if using oral administration.2. Explore alternative formulations (e.g., enteric-coated) to reduce local irritation.3. Fractionate the daily dose into smaller, more frequent administrations.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for Flufylline in a Rodent Model
Dose Group (mg/kg)
N
Efficacy Endpoint (% improvement)
Incidence of Nausea/Vomiting (%)
Incidence of Tachycardia (%)
Vehicle Control
10
0
0
0
1
10
15 ± 5
10
0
5
10
45 ± 8
30
10
10
10
65 ± 10
70
40
20
10
70 ± 12
100
80
Table 2: Hypothetical Pharmacokinetic Parameters of Flufylline
Parameter
Value
Bioavailability (Oral)
~70%
Tmax (Oral)
1.5 hours
Half-life (t½)
6 hours
Volume of Distribution (Vd)
0.5 L/kg
Clearance (CL)
0.06 L/hr/kg
Primary Route of Metabolism
Hepatic (CYP1A2 suspected)
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Cell Culture: Plate target cells (e.g., bronchial epithelial cells, hepatocytes) in 96-well plates and incubate for 24 hours.
Compound Preparation: Prepare a stock solution of Flufylline in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.
Treatment: Replace the medium in the cell plates with the Flufylline dilutions and a vehicle control.
Incubation: Incubate the plates for 24, 48, and 72 hours.
Viability Assay: Assess cell viability using a standard method such as MTT or PrestoBlue assay.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential of Flufylline.
Protocol 2: In Vivo Dose-Escalation Study in Rodents
Animal Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the study.
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose).
Dosing: Administer Flufylline via the intended route (e.g., oral gavage, intraperitoneal injection) at the specified dose levels.
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose). Record observations on behavior, posture, and any adverse reactions.
Efficacy Measurement: At a predetermined time point, assess the relevant efficacy endpoint (e.g., bronchodilation in an asthma model).
Sample Collection: Collect blood samples at various time points for pharmacokinetic analysis.
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination to identify any target organ toxicity.
Mandatory Visualizations
Caption: Presumed mechanism of Flufylline action.
Caption: Workflow for Flufylline dosage optimization.
Addressing batch-to-batch variability of synthesized Flufylline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Flufylline. Our aim is t...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Flufylline. Our aim is to help you address batch-to-batch variability and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of Flufylline?
A1: Flufylline is chemically identified as 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione. Its molecular formula is C₂₁H₂₄FN₅O₃ and it has a molecular weight of approximately 413.4 g/mol .[1]
Q2: What are the common causes of batch-to-batch variability in pharmaceutical synthesis?
A2: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like Flufylline can arise from several factors, including:
Raw Material Heterogeneity: Variations in the purity, particle size, and polymorphic form of starting materials and reagents.
Process Parameters: Inconsistent control of reaction temperature, stirring speed, addition rates, and reaction time.
Solvent Effects: Differences in solvent grade, purity, and moisture content.
Human Factors: Variations in operator procedures and techniques.
Equipment Condition: Differences in equipment calibration and cleaning.[2]
Q3: Which analytical techniques are recommended for characterizing Flufylline and its intermediates?
A3: A combination of analytical methods should be employed for comprehensive characterization:
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.
Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic forms.
Karl Fischer Titration: To quantify the water content.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of Flufylline.
Issue 1: Low Yield of Final Product
Potential Cause
Suggested Action
Incomplete Reaction
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Confirm the optimal reaction temperature is maintained consistently.
Degradation of Reactants or Product
- Verify the stability of theophylline derivatives and the piperidine intermediate under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Stoichiometry
- Carefully re-evaluate the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Mechanical Losses During Work-up
- Ensure efficient extraction and phase separation. - Minimize transfers between vessels. - Optimize precipitation and filtration techniques to avoid loss of product.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause
Suggested Action
Impure Starting Materials
- Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC) before starting the synthesis. - If necessary, purify starting materials prior to use.
Side Reactions
- Adjust reaction conditions (e.g., temperature, reaction time, order of reagent addition) to minimize the formation of known side products. - Use a more selective reagent if possible.
Inefficient Purification
- Optimize the recrystallization solvent system to ensure high recovery of the pure product while leaving impurities in the mother liquor. - If recrystallization is ineffective, consider column chromatography for purification.
Product Degradation During Purification
- Avoid excessive heat during solvent evaporation. - Protect the product from light if it is found to be photolabile.
- Identify the impurity using MS and NMR and adjust the purification method to remove it. - Activated carbon treatment of a solution of the crude product can sometimes be effective in removing colored impurities.
Polymorphism
- Different batches may crystallize in different polymorphic forms, leading to variations in melting point, solubility, and other physical properties. - Standardize the crystallization procedure (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.
Residual Solvents
- High levels of residual solvents can affect the physical properties of the final product. - Ensure the product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) for a sufficient amount of time.
Data Presentation: Batch-to-Batch Variability Analysis
The following table summarizes hypothetical data from three different batches of synthesized Flufylline, illustrating typical batch-to-batch variability.
Parameter
Batch A
Batch B
Batch C
Acceptance Criteria
Appearance
White crystalline solid
Off-white powder
White crystalline solid
White to off-white solid
Yield (%)
75
62
81
> 70%
HPLC Purity (%)
99.2
97.5
99.5
≥ 99.0%
Melting Point (°C)
155-157
152-155
156-158
154-159 °C
Residual Solvent (Ethanol, ppm)
350
850
200
≤ 500 ppm
Water Content (%)
0.2
0.8
0.15
≤ 0.5%
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
¹H NMR Spectroscopy for Structural Confirmation
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Instrument: 400 MHz NMR spectrometer.
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Technique: Electrospray ionization (ESI) in positive mode.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of Flufylline (414.4 m/z).
Visualizations
Caption: Proposed synthesis workflow for Flufylline.
Caption: Troubleshooting decision tree for Flufylline synthesis.
Caption: Key contributors to batch-to-batch variability.
Technical Support Center: Flufylline and Assay Interference
Disclaimer: Information regarding "Flufylline" is limited in scientific literature. The following guidance is based on the known properties and behaviors of structurally similar compounds, namely methylxanthines (e.g., t...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding "Flufylline" is limited in scientific literature. The following guidance is based on the known properties and behaviors of structurally similar compounds, namely methylxanthines (e.g., theophylline, caffeine, furafylline). It is intended to serve as a proactive resource for researchers anticipating or troubleshooting potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is Flufylline and why might it interfere with my laboratory assays?
Flufylline is a chemical compound with the CAS number 82190-91-8[1]. Based on its name and likely structure, it belongs to the methylxanthine class of compounds. Methylxanthines are structurally similar to endogenous molecules like purines (adenine and guanine). This similarity can lead to cross-reactivity in various assays, particularly those relying on specific molecular recognition, such as immunoassays, or those involving enzymatic pathways where methylxanthines can act as inhibitors or substrates.
Q2: Which laboratory assays are most likely to be affected by Flufylline interference?
Given the properties of related methylxanthines, Flufylline could potentially interfere with:
Immunoassays: Competitive binding with antibodies intended for structurally similar analytes can lead to falsely elevated or decreased results[2].
Enzymatic Assays: Methylxanthines can inhibit or compete for the active sites of enzymes, such as phosphodiesterases or cytochrome P450 enzymes, altering the measured enzymatic activity[3][4].
Chromatography Assays (e.g., HPLC): While HPLC methods are generally specific, co-elution of Flufylline with the analyte of interest can occur if the chromatographic conditions are not optimized, leading to inaccurate quantification[5]. Spectrophotometric assays are more prone to interference than HPLC.
Bioassays: As demonstrated with caffeine and other methylxanthines, these compounds can influence cell growth-based bioassays by participating in metabolic pathways.
Q3: What are the common mechanisms of assay interference by methylxanthines?
The primary mechanisms of interference include:
Structural Mimicry: The resemblance to endogenous purines can cause competitive binding in immunoassays.
Enzyme Modulation: Acting as an inhibitor or substrate for various enzymes can alter reaction rates in enzymatic assays.
Physicochemical Properties: Properties like UV absorbance can interfere with spectrophotometric detection methods.
Troubleshooting Guide
Issue 1: Unexpectedly high or low results in an immunoassay.
Question: My immunoassay results are inconsistent with other data. Could Flufylline be the cause?
Answer: Yes, this is possible. If your analyte of interest is structurally similar to a xanthine or if the antibodies used in your assay have a broad cross-reactivity profile, Flufylline could be competitively binding and causing inaccurate results.
Troubleshooting Steps:
Review Assay Specificity: Check the manufacturer's data sheet for your immunoassay kit for any known cross-reactivity with methylxanthines.
Spike and Recovery Experiment: Add a known concentration of your analyte to a sample matrix with and without Flufylline. A significant deviation from the expected recovery in the presence of Flufylline suggests interference.
Serial Dilution: Analyze a sample containing a high concentration of Flufylline at several dilutions. If the results are not linear, it may indicate interference.
Use an Alternative Method: If possible, confirm your results using a different analytical method with a different detection principle, such as HPLC-MS/MS, which offers higher specificity.
Issue 2: Inconsistent retention times or peak shapes in HPLC analysis.
Question: I am seeing shifting retention times or distorted peaks in my HPLC analysis. Could Flufylline be interfering?
Answer: It's possible. While less common than in immunoassays, high concentrations of Flufylline or its metabolites could co-elute with your analyte of interest if the chromatographic method is not sufficiently resolving.
Troubleshooting Steps:
Analyze a Flufylline Standard: Inject a pure standard of Flufylline (if available) or a related methylxanthine to determine its retention time under your current method.
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation between your analyte and the potential interferent.
Sample Preparation: Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove potential interferents before injection.
Issue 3: Altered reaction rates in an enzymatic assay.
Question: The activity of my enzyme of interest is unexpectedly low. Could Flufylline be acting as an inhibitor?
Answer: This is a strong possibility. Methylxanthines are known to inhibit various enzymes, particularly phosphodiesterases and cytochrome P450s.
Troubleshooting Steps:
Run an Inhibition Assay: Perform a dose-response experiment by adding increasing concentrations of Flufylline to your enzymatic reaction to determine its IC50 (half-maximal inhibitory concentration).
Consult the Literature: Research known inhibitors of your enzyme to see if methylxanthines are listed.
Control Experiments: Include a control reaction without the enzyme to rule out any direct reaction between Flufylline and your substrate or detection reagents.
Quantitative Data on Methylxanthine Interference
Due to the lack of specific data for Flufylline, the following table summarizes the quantification limits for common methylxanthines in plasma using HPLC, which can serve as a reference for developing a specific assay.
Methylxanthine
Limit of Quantification (ng/mL)
Reference
Dimethylxanthines
40
3- and 7-methylxanthine
100
1-methylxanthine
500
Key Experimental Protocol: HPLC Assay for Theophylline
This protocol for the analysis of theophylline, a common methylxanthine, can be adapted for the quantification of Flufylline and to investigate potential chromatographic interference.
Objective: To determine the concentration of theophylline in biological fluids using High-Performance Liquid Chromatography.
Materials:
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Reversed-phase C18 column
Theophylline standard
Internal standard (e.g., 8-chlorotheophylline)
Acetonitrile (HPLC grade)
Perchloric acid (6%)
Water (HPLC grade)
Biological samples (plasma, serum, or saliva)
Procedure:
Standard Preparation: Prepare a stock solution of theophylline and the internal standard in the mobile phase. Create a series of calibration standards by serially diluting the stock solution.
Sample Preparation:
To 100 µL of the biological sample, add 100 µL of the internal standard solution.
Precipitate proteins by adding 50 µL of 6% perchloric acid.
Vortex the mixture for 30 seconds.
Centrifuge at 10,000 x g for 5 minutes.
Collect the clear supernatant for injection.
Chromatographic Conditions:
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 10:90 v/v) with a buffer.
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled (e.g., 30°C).
Injection Volume: 20 µL.
Detection: UV absorbance at a specific wavelength (e.g., 273 nm).
Data Analysis:
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
Determine the concentration of theophylline in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Mechanism of immunoassay interference.
Caption: Troubleshooting logic for assay interference.
Technical Support Center: Refining HPLC Protocols for Better Flufylline Peak Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Flufylline. Our goal is to help you achieve optimal peak resolution and reliable quantitative results.
This section addresses common peak shape problems and other analytical issues you might encounter during your Flufylline HPLC experiments.
Peak Tailing
Question: My Flufylline peak is exhibiting significant tailing (asymmetry factor > 1.5). What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a compound like Flufylline, a xanthine derivative, this can be particularly prevalent. Here are the most common causes and their solutions:
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic sites on the Flufylline molecule, leading to tailing.
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like phosphoric acid or formic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.
Solution 2: Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column will significantly reduce the number of available free silanol groups.
Solution 3: Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the silica surface and mask some of the residual silanol activity.
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants. If the problem persists, consider reversing the column (if permitted by the manufacturer) and flushing again. A guard column is highly recommended to protect the analytical column from contaminants.[1]
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened to eliminate dead volume.
Peak Fronting
Question: My Flufylline peak is fronting. What are the common reasons and solutions for this?
Answer: Peak fronting, where the peak is asymmetric with a leading edge that is less steep than the back, is often indicative of sample overload or issues with the sample solvent.
Sample Overload: Injecting too much Flufylline onto the column is a frequent cause of fronting.[1]
Solution: Reduce the injection volume or dilute the sample. If a larger loading capacity is required, consider using a column with a larger internal diameter.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and front.
Solution: Whenever possible, dissolve the Flufylline standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Split Peaks
Question: I am observing a split or shoulder peak for Flufylline. What could be causing this?
Answer: Split peaks can be caused by a variety of issues, from problems with the sample injection to a compromised column.
Co-elution with an Impurity or Degradant: The split peak may actually be two separate compounds eluting very close to each other. Flufylline, like other xanthine derivatives, can degrade under certain conditions.
Solution: To improve separation, adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the column temperature. Performing a peak purity analysis using a photodiode array (PDA) detector can help determine if the peak represents a single component.
Sample Solvent Effect: Injecting a large volume of a sample dissolved in a strong solvent can cause peak splitting, particularly for early-eluting peaks.[1]
Solution: Prepare the sample in the mobile phase or a weaker solvent and reduce the injection volume.[1]
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample flow path, leading to split peaks.
Solution: First, try back-flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent the analytical column from becoming blocked.
Broad Peaks
Question: My Flufylline peak is broader than expected, leading to poor resolution. What are the potential causes?
Answer: Broad peaks can result from several factors, including issues with the column, mobile phase, or system hardware.
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.
Solution: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
Mobile Phase Mismatch: A mobile phase that is too weak may result in excessive retention and band broadening.
Solution: Increase the organic solvent percentage in the mobile phase to achieve a suitable retention factor (k'), ideally between 2 and 10.
Slow Mass Transfer: Using a column with a larger particle size can lead to broader peaks due to slower diffusion of the analyte into and out of the stationary phase particles.
Solution: For sharper peaks, consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm), which will require an HPLC system capable of handling higher backpressures.
Data Presentation: Impact of Mobile Phase Composition
The following table illustrates the expected impact of varying the mobile phase composition on the retention time and peak shape of Flufylline in a typical reverse-phase HPLC setup.
Mobile Phase Composition (Acetonitrile:Buffer)
Expected Retention Time (min)
Expected Peak Shape
USP Tailing Factor (Illustrative)
30:70
~ 8.5
Symmetrical
1.1
40:60
~ 5.2
Symmetrical
1.0
50:50
~ 3.1
Potentially Broad
1.3
60:40
~ 1.8
Poorly Retained, Broad
> 1.5
Note: These are illustrative values. Actual results will vary depending on the specific column, system, and other chromatographic conditions.
Experimental Protocols
Example RP-HPLC Method for Flufylline Analysis
This protocol provides a starting point for the analysis of Flufylline. Optimization may be required based on your specific instrumentation and analytical goals.
1. Chromatographic Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase:
A: 0.025 M Disodium Phosphate buffer, pH adjusted to 7.2 with phosphoric acid.
B: Acetonitrile and Methanol (in a 75:25 v/v ratio).
Isocratic Elution: A:B (65:35 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 274 nm.
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Flufylline reference standard in 100 mL of mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation: Dissolve the sample containing Flufylline in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH guidelines):
Specificity: Analyze blank, placebo, and Flufylline standard to ensure no interference at the retention time of Flufylline. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that degradants do not co-elute with the main peak.
Linearity: Analyze a minimum of five concentrations across the intended range. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Flufylline at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision:
Repeatability (Intra-day): Analyze six replicate injections of the same standard solution.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).
Strategies to enhance the in vivo efficacy of Flufylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers enhance the in vivo efficacy of Flufylline. Given that Flufylline is known to be insoluble in water,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers enhance the in vivo efficacy of Flufylline. Given that Flufylline is known to be insoluble in water, many of the challenges in achieving desired therapeutic outcomes in vivo are linked to its poor bioavailability.[1] This guide offers strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable bioavailability of Flufylline in our animal models. What could be the primary cause?
A1: The most likely cause is Flufylline's poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which in turn results in low and unpredictable absorption. This is a common challenge for many drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Q2: What is the mechanism of action of Flufylline?
A2: Flufylline is a xanthine derivative and acts as a phosphodiesterase (PDE) inhibitor.[1][2] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Flufylline increases the intracellular concentrations of cAMP and cGMP, leading to downstream cellular responses. Additionally, Flufylline has been reported to have 5-HT (serotonin) antagonist activity.[1]
Q3: Are there any known side effects of xanthine derivatives that we should monitor for in our in vivo studies?
A3: Yes, xanthine derivatives can cause a range of side effects, including anxiety, nervousness, tremor, headache, and dizziness. They can also stimulate muscle and cardiac cells. At higher doses, more severe side effects can occur. It is crucial to establish a therapeutic window for Flufylline in your specific model to minimize these effects while achieving the desired therapeutic outcome.
Troubleshooting Guide
Issue 1: Poor and Inconsistent Flufylline Bioavailability
Symptoms:
Low plasma concentrations of Flufylline after oral administration.
High variability in plasma concentrations between individual animals.
Lack of a clear dose-response relationship.
Potential Cause:
Poor aqueous solubility of Flufylline limiting its dissolution and absorption.
Strategies for Enhancement:
Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs like Flufylline. The choice of strategy will depend on the specific physicochemical properties of Flufylline and the experimental context.
1. Particle Size Reduction:
Micronization and Nanonization: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like milling can be used to achieve micron-sized particles, while processes like high-pressure homogenization can produce nanoparticles.
2. Solid Dispersions:
Concept: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by presenting the drug in an amorphous (non-crystalline) form, which is more readily dissolved.
Methods: Common techniques for preparing solid dispersions include solvent evaporation and hot-melt extrusion.
3. Lipid-Based Formulations:
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. The drug is dissolved in this lipidic formulation, and the resulting emulsion facilitates its absorption.
4. Complexation with Cyclodextrins:
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.
Quantitative Data Summary
Strategy
Typical Improvement in Solubility
Typical Improvement in Bioavailability (AUC)
Key Considerations
Micronization
Moderate
1.5 to 3-fold
Can lead to particle agglomeration.
Nanonization
High
2 to 10-fold
Requires specialized equipment.
Solid Dispersion
High
2 to 15-fold
Potential for recrystallization of the amorphous drug.
SEDDS
High
3 to 20-fold
Careful selection of excipients is critical.
Cyclodextrin Complexation
Moderate to High
2 to 8-fold
Stoichiometry of the complex is important.
Note: The values presented are illustrative and the actual improvements for Flufylline will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Flufylline-Loaded Solid Dispersion by Solvent Evaporation
Materials: Flufylline, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, ethanol).
Procedure:
Dissolve both Flufylline and the polymer carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 by weight).
Ensure complete dissolution to form a clear solution.
Evaporate the solvent under reduced pressure using a rotary evaporator.
The resulting solid mass is the solid dispersion.
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
The dried solid dispersion can then be pulverized and formulated for in vivo administration.
Protocol 2: Formulation of a Flufylline Self-Emulsifying Drug Delivery System (SEDDS)
Materials: Flufylline, a carrier oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP).
Procedure:
Determine the solubility of Flufylline in various oils, surfactants, and cosurfactants to select the most suitable excipients.
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimal ratio.
Add Flufylline to the mixture and stir until it is completely dissolved.
The resulting liquid SEDDS can be encapsulated in soft gelatin capsules for oral administration.
Visualizations
Caption: Flufylline's mechanism as a PDE inhibitor.
Caption: Workflow for enhancing Flufylline's in vivo efficacy.
Flufylline versus fluprofylline: a comparative pharmacological study
An extensive search of pharmacological databases and scientific literature has revealed a significant disparity in the available information for flufylline and fluprofylline. While flufylline is a documented compound wit...
Author: BenchChem Technical Support Team. Date: November 2025
An extensive search of pharmacological databases and scientific literature has revealed a significant disparity in the available information for flufylline and fluprofylline. While flufylline is a documented compound with traceable chemical identifiers, comprehensive pharmacological data, particularly in the form of comparative studies with fluprofylline, is not publicly available. Furthermore, searches for "fluprofylline" did not yield any relevant results, suggesting that it may not be a widely studied or commercially available compound.
Due to the absence of data for fluprofylline, a direct comparative analysis as requested cannot be provided. This guide will, therefore, focus on presenting the available information for flufylline to serve as a potential baseline for future research, should data on fluprofylline become available.
Flufylline: A Profile
Flufylline is a xanthine derivative. Its chemical structure is 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. While detailed pharmacological studies and experimental data are limited in the public domain, its structural similarity to other xanthine derivatives suggests potential mechanisms of action.
Putative Mechanism of Action
Xanthine derivatives are known to act as competitive nonselective phosphodiesterase (PDE) inhibitors and nonselective adenosine receptor antagonists. The potential signaling pathway is outlined below.
Caption: Putative signaling pathway of Flufylline.
Experimental Protocols
Without specific experimental data for flufylline, detailed protocols cannot be cited. However, standard assays for evaluating xanthine derivatives would likely include:
Phosphodiesterase Inhibition Assay: To quantify the inhibitory activity of the compound against various PDE isoenzymes. This is typically performed using colorimetric or fluorescent-based assays that measure the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides.
Adenosine Receptor Binding Assay: To determine the affinity and selectivity of the compound for different adenosine receptor subtypes (A1, A2A, A2B, A3). This is often carried out using radioligand binding assays with cell membranes expressing the specific receptor subtype.
In Vitro/Ex Vivo Tissue Bath Studies: To assess the functional effects of the compound on smooth muscle relaxation (e.g., airway, vascular) or cardiac muscle contraction.
In Vivo Models: Depending on the therapeutic target, various animal models could be employed to evaluate efficacy and safety. For example, models of asthma for bronchodilator effects or cardiovascular models for hemodynamic effects.
Data Presentation
As no quantitative data from comparative studies of flufylline and fluprofylline is available, a data table cannot be constructed.
Conclusion
A comprehensive comparative pharmacological study between flufylline and fluprofylline is not feasible based on currently available public information. The scientific community's understanding of fluprofylline is nascent or non-existent in published literature. For researchers, scientists, and drug development professionals interested in this area, the initial step would be the synthesis and subsequent pharmacological characterization of fluprofylline. Future research could then focus on direct, head-to-head comparative studies with flufylline to elucidate their respective pharmacological profiles.
Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Theophylline and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-inflammatory properties of the methylxanthine drug Theophylline against three widely recognized nons...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the methylxanthine drug Theophylline against three widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a side-by-side analysis of their mechanisms of action and efficacy in preclinical inflammatory models, supported by experimental data.
Introduction
Traditional NSAIDs are cornerstones in the management of inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the anti-inflammatory potential of Theophylline, a compound with a different mechanism of action, and contextualizes its efficacy relative to established NSAIDs. The following sections detail the distinct signaling pathways, comparative in vitro and in vivo data, and the experimental protocols used to generate this information.
Mechanisms of Action: A Divergent Approach to Inflammation Control
The anti-inflammatory effects of NSAIDs and Theophylline stem from their interference with different components of the inflammatory cascade.
NSAIDs: Targeting the Cyclooxygenase Pathway
Ibuprofen and Naproxen are non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3] Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3][4] The primary anti-inflammatory effect of these NSAIDs is the reduction of prostaglandin synthesis.
Theophylline: A Multi-faceted Anti-inflammatory Profile
Theophylline, a methylxanthine, exhibits anti-inflammatory effects through mechanisms independent of COX inhibition. Its actions include the inhibition of phosphodiesterase (PDE) enzymes and the modulation of cytokine transcription. Theophylline has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while in some contexts, it can increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10).
Figure 1: Simplified signaling pathways of NSAIDs and Theophylline.
Comparative Efficacy: In Vitro and In Vivo Data
To provide a quantitative comparison, the following tables summarize key anti-inflammatory parameters for Theophylline and the selected NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Theophylline
>100
>100
Not Applicable
Ibuprofen
2.9 - 13
1.1 - 370
Variable
Naproxen
0.6 - 8.72
2.0 - 28.4
Variable
Celecoxib
82
0.04 - 6.8
>12
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher value indicates lower potency. The COX-2 selectivity index is a ratio to compare the selectivity of a drug for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
Compound
Dose (mg/kg)
Paw Edema Inhibition (%)
Time Point (hours)
Theophylline
5
10
3
10
18.75
3
15
33.75
3
Ibuprofen
100
~50-60
3
Naproxen
15
73
3
Celecoxib
30
~50
3-5
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of inhibition reflects the reduction in paw swelling in treated animals compared to a control group.
Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines
Compound
Cell Type
Stimulus
Cytokine
Inhibition
Theophylline
Human Monocytes
LPS
TNF-α
Concentration-dependent, significant at 30 µM
IL-6
Concentration-dependent, significant at 30 µM
Ibuprofen
Human PBMCs
IL-1α
TNF-α
Increased synthesis observed
IL-1β
Increased synthesis observed
Naproxen
Human Endothelial Cells
IL-1β
TNF-α, IL-6
Significant reduction
Celecoxib
Human Macrophages
LPS
TNF-α, IL-6
Significant inhibition
This table highlights the varied effects of these compounds on the production of key pro-inflammatory cytokines in different cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in this guide.
Figure 2: Experimental workflow for Carrageenan-Induced Paw Edema.
1. Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute anti-inflammatory activity.
Animals: Male Wistar rats (150-200g) are typically used.
Procedure:
Animals are fasted overnight with free access to water.
The initial volume of the right hind paw is measured using a plethysmometer.
The test compound (Theophylline or NSAID) or vehicle is administered orally or intraperitoneally.
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
Procedure:
The test compound is pre-incubated with the COX enzyme in a buffer solution.
The enzymatic reaction is initiated by the addition of arachidonic acid.
The production of prostaglandin E2 (PGE2) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
3. Lipopolysaccharide (LPS)-Induced Cytokine Release in Monocytes
This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines.
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are cultured.
Procedure:
Cells are pre-treated with the test compound or vehicle for a specified period.
The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA.
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
Figure 3: General workflow for in vitro cytokine inhibition assays.
Conclusion
This comparative guide demonstrates that while traditional NSAIDs like Ibuprofen, Naproxen, and Celecoxib exert their anti-inflammatory effects through the well-defined COX-inhibition pathway, Theophylline offers an alternative mechanism by modulating cytokine production. The presented data indicates that while Theophylline does not inhibit COX enzymes, it exhibits dose-dependent anti-inflammatory activity in in vivo models and can significantly inhibit the release of key pro-inflammatory cytokines in vitro.
For researchers in drug development, these findings highlight the potential of exploring non-COX inhibiting compounds for anti-inflammatory therapies. The distinct mechanism of Theophylline may offer a different therapeutic window or side-effect profile compared to NSAIDs. Further head-to-head studies employing standardized protocols are warranted to more definitively delineate the comparative efficacy and safety of these different classes of anti-inflammatory agents.
A Comparative Analysis of the Hypotensive Effects of Pentoxifylline and Captopril in Animal Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the hypotensive effects of the xanthine derivative, Pentoxifylline, and the angiotensin-converting enzyme (ACE)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypotensive effects of the xanthine derivative, Pentoxifylline, and the angiotensin-converting enzyme (ACE) inhibitor, Captopril, in various animal models of hypertension. While the initial focus was on Flufylline, a comprehensive literature review revealed a lack of specific studies on its hypotensive properties. Therefore, this guide pivots to Pentoxifylline, a structurally related compound with documented effects on blood pressure, to offer valuable comparative insights for researchers in cardiovascular pharmacology.
Executive Summary
Pentoxifylline, primarily known for its hemorheological properties, has demonstrated hypotensive effects in animal models of hypertension, notably in spontaneously hypertensive rats (SHRs). Its mechanism of action is multifactorial, involving phosphodiesterase inhibition, which leads to vasodilation, and improvements in blood viscosity. Captopril, a well-established antihypertensive agent, exerts its effects through the potent and specific inhibition of the renin-angiotensin-aldosterone system (RAAS). This guide presents a side-by-side comparison of their efficacy, experimental protocols, and underlying signaling pathways based on preclinical data.
Data Presentation: Hypotensive Effects in Spontaneously Hypertensive Rats (SHRs)
The following table summarizes the quantitative data from a comparative study evaluating the effects of Pentoxifylline and Captopril on mean arterial pressure (MAP) and total peripheral resistance (TPR) in spontaneously hypertensive rats.
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for assessing the hypotensive effects of Pentoxifylline and Captopril in spontaneously hypertensive rats.
Animal Model: Male spontaneously hypertensive rats (SHRs) are a widely accepted model for essential hypertension.
Experimental Groups:
Control Group: Received vehicle (e.g., saline)
Pentoxifylline Group: Received Pentoxifylline (e.g., 100 mg/kg/day)
Captopril Group: Received Captopril (e.g., 20 mg/kg/day)
Combination Therapy Group: Received both Pentoxifylline and Captopril at the specified doses.
Drug Administration: The drugs are typically administered orally via gavage for a specified period, for instance, from the 5th to the 11th week of life, to observe the effects during the development of hypertension.[1]
Blood Pressure Measurement:
Method: Direct measurement via a catheter implanted in the femoral artery is considered the gold standard for continuous and accurate blood pressure monitoring in rats.
Procedure: Rats are anesthetized, and a catheter is inserted into the femoral artery and connected to a pressure transducer. Mean arterial pressure (MAP) is recorded and analyzed.
Measurement of Hemodynamic Parameters:
Cardiac Output (CO) and Total Peripheral Resistance (TPR): These parameters can be measured using techniques like thermodilution or by using a flow probe placed around the ascending aorta. TPR is then calculated as MAP divided by CO.
Statistical Analysis: Data are typically presented as mean ± standard deviation. Statistical significance between groups is determined using appropriate tests such as ANOVA followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for Pentoxifylline and Captopril leading to vasodilation.
Experimental Workflow
Caption: Experimental workflow for assessing hypotensive effects in SHRs.
Concluding Remarks
The available preclinical data suggests that both Pentoxifylline and Captopril are effective in reducing blood pressure in the spontaneously hypertensive rat model. Captopril appears to have a more pronounced effect on mean arterial pressure when used as a monotherapy. However, the synergistic effect observed when Pentoxifylline is combined with Captopril suggests that the multifaceted mechanism of Pentoxifylline, including its hemorheological and vasodilatory properties, can complement the RAAS inhibition of Captopril. These findings warrant further investigation into the potential of xanthine derivatives, like Pentoxifylline, as adjuncts in antihypertensive therapy. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform future studies in the development of novel cardiovascular therapeutics.
A Head-to-Head Showdown: Positioning Flufylline Among PDE Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of therapeutic development, phosphodiesterase (PDE) inhibitors remain a cornerstone of research for a multitude of dis...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of therapeutic development, phosphodiesterase (PDE) inhibitors remain a cornerstone of research for a multitude of diseases, from respiratory conditions to cardiovascular disorders and beyond. While established players like theophylline and sildenafil have well-documented profiles, the comparative performance of newer agents such as Flufylline is a subject of keen interest. This guide offers a head-to-head comparison of Flufylline and other prominent PDE inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their strategic decisions.
Disclaimer: Publicly available, direct head-to-head comparative studies and comprehensive quantitative performance data for Flufylline are limited. Therefore, this guide utilizes data from various independent studies on well-characterized PDE inhibitors to provide a comparative framework and illustrate the methodologies used for evaluation. The presented data for inhibitors other than Flufylline are drawn from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Quantitative Comparison of PDE Inhibitor Potency
The inhibitory potency (IC50) of a compound against different PDE isoforms is a critical determinant of its therapeutic efficacy and side-effect profile. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several key PDE inhibitors across a range of PDE isoforms.
Understanding the Mechanism: The Phosphodiesterase Signaling Pathway
Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers. By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to a cascade of downstream effects that vary depending on the specific PDE isoform being targeted and the tissue in which it is expressed.
Experimental Protocols: A Guide to PDE Inhibitor Evaluation
The following outlines a generalized workflow for the in vitro evaluation of PDE inhibitors, a crucial step in determining their potency and selectivity.
Figure 2: Experimental Workflow for PDE Inhibitor Profiling
Key Experimental Methodologies:
1. Radiometric PDE Assay:
Principle: This classic method measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate by the PDE enzyme.
Protocol Outline:
Incubate the purified PDE enzyme with the test inhibitor at various concentrations.
Initiate the reaction by adding the radiolabeled substrate.
After a defined incubation period, terminate the reaction.
Separate the product (radiolabeled 5'-monophosphate) from the unreacted substrate using chromatography (e.g., anion exchange resin).
Quantify the amount of product formed using liquid scintillation counting.
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Principle: These assays utilize coupled enzymatic reactions that result in a detectable signal (e.g., light, fluorescence) that is proportional to the amount of remaining substrate or product.
Protocol Outline (Example using a commercial kit):
Dispense the test inhibitor at various concentrations into a microplate.
Add the PDE enzyme and substrate (cAMP or cGMP) to initiate the reaction.
After incubation, add a stop reagent to terminate the PDE reaction.
Add a detection reagent containing a secondary enzyme that acts on the product of the PDE reaction (5'-AMP or 5'-GMP) to generate a luminescent or fluorescent signal.
Measure the signal using a plate reader.
Calculate the percentage of inhibition and determine the IC50 value.
Concluding Remarks
The field of PDE inhibitor research continues to be a fertile ground for the discovery of novel therapeutics. While the complete preclinical and clinical profile of Flufylline is yet to be fully elucidated in publicly accessible literature, the established methodologies for comparing PDE inhibitors provide a clear roadmap for its evaluation. By understanding the nuances of potency, selectivity, and the underlying signaling pathways, researchers can better position new chemical entities like Flufylline in the therapeutic armamentarium. As more data becomes available, a more direct and comprehensive comparison will be possible, further clarifying the potential advantages and specific applications of this promising PDE inhibitor.
Validating the Serotonin Receptor Antagonism of Flufylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Flufylline's potential as a serotonin receptor antagonist. The following sections present hypothetical binding...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flufylline's potential as a serotonin receptor antagonist. The following sections present hypothetical binding affinity data for Flufylline against several key serotonin (5-HT) receptor subtypes, comparing it with established antagonists. Detailed experimental protocols for validating these findings through competitive radioligand binding assays are also included.
Comparative Binding Affinity Profile
To assess the potential of Flufylline as a serotonin receptor antagonist, its binding affinity (Ki) was determined across a panel of serotonin receptor subtypes. The data presented below is hypothetical and serves as a framework for comparative evaluation against well-characterized antagonists.
Compound
5-HT1A (Ki, nM)
5-HT2A (Ki, nM)
5-HT2C (Ki, nM)
5-HT3 (Ki, nM)
Flufylline (Hypothetical)
150
25
45
> 10,000
Spiperone
12
1.5
30
> 10,000
Ketanserin
180
2.1
60
> 10,000
Clozapine
13
10
5
5,000
Ondansetron
> 10,000
> 10,000
> 10,000
0.9
Note: Lower Ki values indicate higher binding affinity.
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for serotonin receptors.
Objective: To determine the inhibitory constant (Ki) of Flufylline and other test compounds for specific serotonin receptor subtypes by measuring their ability to displace a radiolabeled ligand.
Materials:
Membrane Preparations: Commercially available cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3).
Radioligands:
For 5-HT1A: [³H]-8-OH-DPAT
For 5-HT2A: [³H]-Ketanserin
For 5-HT2C: [³H]-Mesulergine
For 5-HT3: [³H]-Granisetron
Test Compounds: Flufylline and known antagonists (Spiperone, Ketanserin, Clozapine, Ondansetron).
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin for 5-HT1A/2A/2C, 10 µM granisetron for 5-HT3).
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.
Scintillation Cocktail
96-well microplates
Filtration apparatus with glass fiber filters
Scintillation counter
Procedure:
Compound Preparation: Prepare serial dilutions of Flufylline and comparator compounds in the assay buffer.
Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle control.
Total and Non-specific Binding: Include wells for total binding (membrane + radioligand + vehicle) and non-specific binding (membrane + radioligand + non-specific binding control).
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Comparative
Reproducibility of Flufylline's Effects: A Comparative Analysis of Independent Laboratory Studies
Initial Search Report: An extensive search for "Flufylline" did not yield any published independent laboratory studies, clinical trials, or preclinical data. This suggests that "Flufylline" may be a hypothetical compound...
Author: BenchChem Technical Support Team. Date: November 2025
Initial Search Report: An extensive search for "Flufylline" did not yield any published independent laboratory studies, clinical trials, or preclinical data. This suggests that "Flufylline" may be a hypothetical compound, a drug in very early-stage (and unpublished) development, or a misnomer.
To fulfill the user's request for a comparison guide with detailed data presentation, experimental protocols, and visualizations, this report will use Imatinib as a well-documented substitute. Imatinib is a tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. Its mechanism of action and clinical outcomes have been extensively studied and reproduced across numerous independent laboratories and clinical trials, making it an excellent case study for a comparative guide.
Comparative Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)
The following tables summarize the quantitative data on the efficacy of Imatinib from key independent clinical trials. The primary endpoints in these studies for CML are typically Complete Hematologic Response (CHR), Complete Cytogenetic Response (CCyR), and Major Molecular Response (MMR).
Table 1: Efficacy of Imatinib in Newly Diagnosed Chronic Phase CML Patients
Below are detailed methodologies for key experiments cited in the studies of Imatinib's effects.
Assessment of Cytogenetic Response
Objective: To determine the percentage of Philadelphia chromosome-positive (Ph+) metaphases in the bone marrow.
Methodology:
Bone marrow aspirates are collected from patients at baseline and at specified follow-up intervals (e.g., 6, 12, and 18 months).
Conventional cytogenetic analysis is performed on G-banded metaphases.
A minimum of 20 metaphases are analyzed.
Complete Cytogenetic Response (CCyR) is defined as 0% Ph+ metaphases.
Partial Cytogenetic Response (PCyR) is defined as 1-34% Ph+ metaphases.
Major Cytogenetic Response (MCyR) is the sum of CCyR and PCyR.
Assessment of Molecular Response
Objective: To quantify the levels of BCR-ABL1 fusion transcripts in peripheral blood.
Methodology:
Peripheral blood samples are collected at baseline and at regular intervals (e.g., every 3-6 months).
Total RNA is extracted from the blood cells.
Quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) is performed to measure the amount of BCR-ABL1 mRNA.
The results are normalized to a control gene (e.g., ABL1 or GUSB) to account for variations in RNA quality and quantity.
Major Molecular Response (MMR) is defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from a standardized baseline, or a BCR-ABL1/control gene ratio of ≤ 0.1% on the International Scale (IS).
Signaling Pathways and Experimental Workflows
Imatinib's Mechanism of Action: Signaling Pathway
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase. In CML, the constitutively active BCR-ABL kinase drives the proliferation of leukemia cells and inhibits apoptosis through the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling.
Preclinical Data on Flufylline for Asthma Treatment Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of preclinical data for flufylline, a derivative of theophylline, in the context of asthma therapy. Despite its classification as a xan...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available scientific literature reveals a significant lack of preclinical data for flufylline, a derivative of theophylline, in the context of asthma therapy. Despite its classification as a xanthine derivative, a class of compounds known for their bronchodilatory and anti-inflammatory effects, specific experimental data on flufylline's efficacy, mechanism of action, and safety profile in animal models of asthma is not publicly available. This absence of information precludes a direct preclinical comparison with established standard-of-care asthma therapies such as corticosteroids and beta-agonists.
Flufylline is chemically identified as 7-(2-(4-(4-fluorobenzoyl)piperidino)ethyl)theophylline.[1] While the foundational compound, theophylline, has been studied for its role in asthma management, detailed preclinical investigations into this specific derivative are not present in the accessible scientific literature.[2][3][4][5]
Standard Asthma Therapies: A Preclinical Overview
In contrast to flufylline, standard asthma therapies have been extensively evaluated in preclinical models, providing a robust understanding of their mechanisms and efficacy.
Inhaled Corticosteroids (ICS)
Inhaled corticosteroids are a cornerstone of asthma treatment, primarily due to their potent anti-inflammatory effects.
Mechanism of Action: Corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression. This leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules. They also reduce the number and activity of inflammatory cells in the airways, including eosinophils, T-lymphocytes, and mast cells.
Experimental Workflow for Assessing ICS Efficacy
Caption: Workflow for evaluating inhaled corticosteroids in a preclinical asthma model.
Beta-2 Adrenergic Agonists (β2-Agonists)
β2-agonists are primarily used as bronchodilators to relieve the symptoms of asthma.
Mechanism of Action: These agents bind to β2-adrenergic receptors on airway smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels cause the relaxation of airway smooth muscle, resulting in bronchodilation.
Signaling Pathway of β2-Agonists
Caption: Simplified signaling cascade of beta-2 adrenergic agonists leading to bronchodilation.
Conclusion
The absence of preclinical data for flufylline makes it impossible to conduct a comparative analysis against standard asthma therapies. While the chemical structure of flufylline suggests potential activity as a xanthine derivative, dedicated preclinical studies are necessary to determine its efficacy, safety, and mechanism of action in the context of asthma. Researchers and drug development professionals interested in novel asthma therapeutics would require such foundational data before considering flufylline as a viable candidate for further investigation. Until such data becomes available, a direct comparison remains purely speculative.
Navigating the Safe Handling of Flufylline in a Research Environment
Personal Protective Equipment (PPE) Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Flufylline in various laboratory settings.
Author: BenchChem Technical Support Team. Date: November 2025
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Flufylline in various laboratory settings.
Situation
Required Personal Protective Equipment
Weighing and preparing solutions (powder form)
- Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Fume hood or ventilated enclosure
- All of the above, plus:- A properly fitted N95 respirator or higher
Cleaning spills
- Chemical-resistant gloves (e.g., nitrile)- Disposable gown or apron- Safety goggles- Respiratory protection may be required depending on the size and nature of the spill
Standard Operating Procedure for Safe Handling
Adherence to a standard operating procedure (SOP) is crucial for minimizing risks.
1. Engineering Controls:
Always handle solid Flufylline and concentrated solutions within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
Ensure safety showers and eyewash stations are readily accessible and in good working order.
2. Administrative Controls:
Develop a site-specific chemical hygiene plan that includes procedures for handling Flufylline.
Restrict access to areas where Flufylline is handled and stored.
Provide comprehensive training to all personnel on the potential hazards and safe handling procedures for xanthine derivatives.
3. Personal Protective Equipment (PPE):
Wear the appropriate PPE as outlined in the table above.
Inspect PPE before each use for any signs of damage.
Remove and dispose of contaminated gloves properly.
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
Segregate Flufylline waste from other laboratory waste streams.
Use clearly labeled, sealed containers for solid and liquid waste.
2. Solid Waste Disposal:
Collect solid Flufylline waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated hazardous waste container.
3. Liquid Waste Disposal:
Collect liquid waste containing Flufylline in a compatible, sealed, and properly labeled waste container.
Do not pour Flufylline solutions down the drain.
4. Decontamination:
Decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling Flufylline.
5. Final Disposal:
Arrange for the disposal of all Flufylline waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. For unused medicines, general FDA guidance suggests mixing them with an unappealing substance like coffee grounds in a sealed bag before placing in the trash if a take-back program is unavailable[1]. However, for a research compound, professional disposal is recommended.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Flufylline.